2-Bromo-4,5-dimethylthiophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dimethylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWIHBFAJUYDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Navigating the Landscape of a Niche Reagent
An In-depth Technical Guide to 2-Bromo-4,5-dimethylthiophenol (CAS 1263376-02-8): A Versatile Building Block for Chemical Innovation
In the vast repository of chemical compounds, some molecules stand out due to extensive characterization and a wealth of application data. Others, like 2-Bromo-4,5-dimethylthiophenol, represent frontiers of chemical synthesis—possessing immense potential by virtue of their structure, yet existing with a sparse footprint in public literature. This guide is crafted for the discerning researcher and drug development professional who recognizes that the value of a chemical building block lies not in what has been documented, but in what can be achieved.
As direct experimental data for CAS 1263376-02-8 is not widely published, this whitepaper adopts a first-principles approach. By synthesizing established chemical theory with empirical data from structurally analogous compounds, we will construct a robust framework for understanding and utilizing 2-Bromo-4,5-dimethylthiophenol. Our focus is on predictive analysis and strategic application, providing you with the causal insights needed to confidently incorporate this versatile reagent into your research and development workflows.
Section 1: Molecular Profile and Physicochemical Characteristics
2-Bromo-4,5-dimethylthiophenol is a polysubstituted aromatic thiol. Its structure is characterized by a benzene ring functionalized with a thiol (-SH) group, a bromine atom, and two adjacent methyl groups. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a highly strategic intermediate for organic synthesis.
The thiol group provides a soft nucleophile and a site for oxidation; the bromine atom serves as a key handle for cross-coupling reactions; and the dimethyl substitution pattern influences solubility and steric hindrance, allowing for fine-tuning of molecular interactions in larger constructs.
Predicted Physicochemical Data
To provide a working baseline for experimental design, the following table summarizes key physicochemical properties. These values are estimated based on computational models and data from closely related analogs, such as 2-Bromo-4,5-dimethylphenol[1] and 2,4-dimethylbenzenethiol.[2][3]
| Property | Predicted Value | Justification & Significance |
| CAS Number | 1263376-02-8 | Unique identifier for this specific chemical structure. |
| Molecular Formula | C₈H₉BrS | Confirmed by elemental composition. |
| Molecular Weight | 217.13 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogs like 2,4-dimethylbenzenethiol (liquid)[2] and the potential for discoloration due to thiol oxidation. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated from related substituted thiophenols; vacuum distillation is recommended to prevent decomposition. |
| Acidity (pKa) | ~6-7 | The thiol proton is moderately acidic, comparable to thiophenol (pKa 6.62).[4] This allows for easy formation of the highly nucleophilic thiophenolate anion with mild bases (e.g., K₂CO₃, Et₃N). |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Toluene); Insoluble in water. | The hydrophobic benzene core and methyl groups dominate solubility. Soluble in aqueous base upon deprotonation to the thiophenolate. |
| Odor | Pungent, characteristic of thiols | A critical handling consideration requiring the use of a well-ventilated fume hood.[2] |
Section 2: Strategic Synthesis of 2-Bromo-4,5-dimethylthiophenol
The synthesis of this target molecule is not explicitly detailed in peer-reviewed literature. However, established methodologies for the preparation of substituted aryl thiols provide several high-probability pathways. The choice of strategy depends on the availability of starting materials and the desired scale of production.
Comparative Synthesis Workflow
The following diagram illustrates three logical and robust synthetic strategies, each beginning from a different class of precursor. The causality behind each approach is rooted in fundamental principles of aromatic substitution and functional group interconversion.
Caption: Comparative strategies for the synthesis of 2-Bromo-4,5-dimethylthiophenol.
Detailed Experimental Protocol: Strategy B (Nucleophilic Thiolation)
This protocol is presented as a robust and reliable method, leveraging modern copper-catalyzed C-S bond formation, which often exhibits high functional group tolerance.[5]
Rationale: This approach is highly convergent. It utilizes a commercially available or readily synthesized dibrominated xylene precursor and introduces the sensitive thiol functionality in the final step, minimizing potential side reactions associated with carrying a free thiol through a multi-step synthesis. The use of a copper catalyst is essential for facilitating the coupling of the aryl halide with the sulfur source under relatively mild conditions.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-Dibromo-4,5-dimethylbenzene (1.0 eq), Copper(I) iodide (CuI, 0.1 eq), Sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 eq), and a catalytic amount of 1,2-ethanedithiol (0.05 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inerting: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation of the thiol product.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: After cooling the reaction to room temperature, cautiously pour the mixture into a beaker containing an aqueous solution of 1 M hydrochloric acid (HCl), pre-chilled in an ice bath. This step neutralizes the excess base and protonates the thiophenolate to the desired thiophenol.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of DMF). The organic layers are combined.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield 2-Bromo-4,5-dimethylthiophenol as a pure compound.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4,5-dimethylthiophenol lies in its trifunctional nature. The thiol, the bromo substituent, and the aromatic ring itself offer distinct and orthogonal sites for chemical modification. This allows for sequential, controlled diversification, a highly desirable feature in the synthesis of compound libraries for drug discovery.
Caption: Key reaction pathways for 2-Bromo-4,5-dimethylthiophenol.
Reactions Involving the Thiol Group
The thiol moiety is the most nucleophilic site. In the presence of a mild base, it readily forms a thiophenolate anion, a potent soft nucleophile.
-
S-Alkylation: The thiophenolate undergoes efficient S-alkylation with a wide range of electrophiles (e.g., alkyl halides, tosylates) to form stable thioethers. This is a cornerstone reaction for attaching the thiophenol core to other molecular fragments.[4]
-
Michael Addition: As a soft nucleophile, the thiol readily participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds, forming carbon-sulfur bonds in a highly controlled manner.[4]
-
Oxidation to Disulfides: Mild oxidizing agents (e.g., iodine, or even atmospheric oxygen) can induce the coupling of two thiol molecules to form a disulfide bridge. While sometimes a nuisance, this reaction can be synthetically useful for creating dimeric structures or for temporary protection.
Reactions at the Carbon-Bromine Bond
The C-Br bond is a versatile handle for modern transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is fundamental to medicinal chemistry.
-
Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with aryl, heteroaryl, or vinyl groups using boronic acids or esters in the presence of a palladium catalyst. This is one of the most powerful methods for constructing biaryl scaffolds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a vast array of primary and secondary amines, anilines, or amides at the 2-position of the ring.
-
Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes, providing access to aryl-alkyne structures that are valuable intermediates and pharmacophores.
Section 4: Potential Applications in Medicinal Chemistry and Drug Discovery
Substituted thiophenols and their heterocyclic bioisosteres, thiophenes, are considered "privileged structures" in medicinal chemistry.[6][7] They appear in numerous FDA-approved drugs and clinical candidates, valued for their ability to engage in critical binding interactions and their favorable metabolic profiles.[8][9]
2-Bromo-4,5-dimethylthiophenol serves as an ideal starting point for building libraries of novel compounds for several reasons:
-
Three Points of Diversification: As outlined in Section 3, the thiol, bromo, and aromatic ring positions can be independently and sequentially modified, allowing for the rapid generation of a large and structurally diverse set of analogs from a single core.
-
Bioisosteric Potential: The thiophenol core can act as a bioisostere for phenol, aniline, or other aromatic systems. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets.
-
Modulation of Physicochemical Properties: The dimethyl groups provide a degree of lipophilicity, while the bromo and thiol groups offer sites for introducing polar or hydrogen-bonding functionalities. This allows for systematic tuning of properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing drug candidates.
This molecule could be a key intermediate in the synthesis of novel agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[10][11]
Section 5: Safety, Handling, and Storage
-
General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation/damage.[12][13][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Inhalation/Odor: Thiophenols are known for their strong, unpleasant stench.[2] Proper ventilation is paramount to avoid inhalation and odor complaints. Work can be done to quench residual thiol with bleach before cleaning glassware.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent air oxidation to the disulfide.
References
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Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol as a Versatile Intermediate: Applications in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Request PDF. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for synthesis of substituted thiophenol. Retrieved from [Link]
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PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
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ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Retrieved from [Link]
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2-Bromo-4,5-dimethylthiophenol molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4,5-dimethylthiophenol
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylthiophenol, a substituted aromatic thiol of interest in synthetic organic chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its core physicochemical properties, potential synthetic pathways, and likely applications based on the known characteristics of its structural analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's chemistry and potential utility.
Introduction: The Significance of Substituted Thiophenols
Substituted thiophenols are a class of organosulfur compounds that serve as crucial building blocks and intermediates in the synthesis of a wide range of biologically active molecules. The presence of a reactive thiol group, combined with the diverse functionalities that can be introduced onto the aromatic ring, makes them versatile scaffolds in medicinal chemistry. Thiophene and its derivatives, for instance, are known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The strategic placement of bromo and methyl groups on the thiophenol core, as in 2-Bromo-4,5-dimethylthiophenol, is anticipated to modulate its electronic properties, reactivity, and biological activity, making it a compound of significant interest for synthetic exploration.
Molecular Profile and Physicochemical Properties
The fundamental molecular characteristics of 2-Bromo-4,5-dimethylthiophenol are derived from its constituent atoms and their arrangement.
Molecular Formula and Weight
The chemical structure of 2-Bromo-4,5-dimethylthiophenol consists of a benzene ring substituted with a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and a thiol group at the first position.
-
Chemical Formula: C₈H₉BrS
-
Molecular Weight: 217.13 g/mol
This is calculated based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), and Sulfur (32.065 u).
Structural Analogs and Comparative Properties
To infer the properties of 2-Bromo-4,5-dimethylthiophenol, we can analyze data from structurally similar compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 2-Bromo-4,5-dimethylthiophenol (Target) | C₈H₉BrS | 217.13 | - |
| 2-Bromo-4,5-dimethylphenol[3] | C₈H₉BrO | 201.06 | Contains a hydroxyl (-OH) group instead of a thiol (-SH) group. |
| 4-Bromo-2,5-dimethylphenol[4] | C₈H₉BrO | 201.06 | Isomeric phenol with a hydroxyl group. |
| 2,4-Dimethylbenzenethiol[5][6][7] | C₈H₁₀S | 138.23 | Lacks the bromo substituent. |
| 2-Bromothiophenol[8][9] | C₆H₅BrS | 189.07 | Lacks the two methyl substituents. |
The presence of the thiol group in our target compound, as opposed to the hydroxyl group in its phenol analog, will lead to a lower boiling point due to weaker hydrogen bonding, and a higher acidity of the S-H bond compared to the O-H bond. The bromine atom and methyl groups will influence its lipophilicity and steric profile.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible route to synthesize 2-Bromo-4,5-dimethylthiophenol would likely start from a more readily available precursor, such as 3,4-dimethylaniline or 3,4-dimethylphenol.
Caption: A potential synthetic workflow for 2-Bromo-4,5-dimethylthiophenol.
Experimental Protocol (Hypothetical):
-
Bromination of a Precursor: A suitable starting material, such as 3,4-dimethylphenol, could be brominated at the ortho position to the hydroxyl group. This is a standard electrophilic aromatic substitution.
-
Conversion to a Thiol: The resulting 2-bromo-4,5-dimethylphenol could then be converted to the corresponding thiophenol. This can be achieved through various methods, such as the Newman-Kwart rearrangement followed by hydrolysis, or by conversion to a diazonium salt and subsequent reaction with a sulfur nucleophile.
Key Reactions and Reactivity
The reactivity of 2-Bromo-4,5-dimethylthiophenol is governed by its functional groups:
-
Thiol Group (-SH): This group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. It can also be oxidized to form disulfides.
-
Bromo Group (-Br): The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. This is a powerful tool for molecular elaboration[10].
-
Aromatic Ring: The electron-donating methyl groups and the thiol group activate the ring towards further electrophilic substitution, while the bromine is a deactivating group.
Applications in Research and Drug Development
Given the pharmacological importance of related structures, 2-Bromo-4,5-dimethylthiophenol is a promising candidate for several applications.
Intermediate in Medicinal Chemistry
The dual reactivity of the thiol and bromo groups makes this compound a valuable intermediate for the synthesis of more complex molecules. The thiol can be used as a handle for conjugation, while the bromo group allows for the construction of diverse molecular scaffolds. Thioamide-containing compounds, which can be synthesized from thiols, have shown a wide range of pharmacological activities[2].
Potential as a Bioactive Molecule
Thiophene derivatives have been extensively studied for their therapeutic potential[1]. The specific substitution pattern of 2-Bromo-4,5-dimethylthiophenol could confer unique biological activities. For instance, brominated thiophenes are key components in antiplatelet agents[11]. The presence of methyl and bromo substituents can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
Caption: Potential application areas for 2-Bromo-4,5-dimethylthiophenol.
Safety and Handling
While specific toxicity data for 2-Bromo-4,5-dimethylthiophenol is unavailable, it should be handled with the care appropriate for a reactive aromatic thiol. Structurally related compounds like 4-Bromo-2,5-dimethylphenol are known to cause skin and eye irritation and may cause respiratory irritation[4]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-4,5-dimethylthiophenol represents a molecule of considerable interest for synthetic and medicinal chemists. Although direct experimental data is sparse, its molecular properties and reactivity can be reliably inferred from its structure and comparison to known analogs. Its versatile chemical handles—the thiol and bromo groups—position it as a valuable building block for the creation of novel compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
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National Institute of Standards and Technology. (n.d.). 2-Bromothiophenol. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
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Advanced Technical Guide: Brominated Dimethylthiophenol Derivatives in Medicinal Chemistry
Executive Summary
Brominated dimethylthiophenol derivatives represent a specialized class of bifunctional aromatic scaffolds critical for modern drug discovery.[1] Unlike simple thiophenols, these molecules offer two distinct chemical handles: a nucleophilic sulfhydryl (-SH) group and an electrophilic aryl bromide (Ar-Br). This duality allows for orthogonal functionalization , enabling the rapid construction of complex sulfur-containing heterocycles and biaryl systems found in pharmaceuticals (e.g., Vortioxetine analogs) and agrochemicals.
This guide provides a definitive technical analysis of these derivatives, focusing on the 4-bromo-2,6-dimethylbenzenethiol and 2-bromo-4,6-dimethylbenzenethiol isomers.[1] It details their synthesis, physicochemical properties, and unique reactivity profiles, offering a roadmap for their use as high-value intermediates.
Structural & Electronic Landscape
The chemical behavior of brominated dimethylthiophenols is dictated by the interplay between the electron-donating methyl groups, the electron-withdrawing bromine, and the oxidizable thiol.
Isomer Analysis & Steric Environment
The position of the methyl groups relative to the thiol is the primary determinant of reactivity.
| Isomer | Structure Description | Steric Impact on -SH | Electronic Effect |
| 4-Bromo-2,6-dimethylbenzenethiol | Methyls at ortho positions; Br at para.[1] | High: The -SH group is shielded, reducing the rate of disulfide formation and S-alkylation.[1] | Br exerts inductive withdrawal (-I) on the ring, slightly increasing thiol acidity. |
| 2-Bromo-4,6-dimethylbenzenethiol | One ortho-methyl, one ortho-bromo.[1] | Moderate: The larger Br atom creates significant steric bulk near the sulfur. | Br is ortho to sulfur; potential for intramolecular interactions or specific catalyst chelation. |
| 5-Bromo-2,4-dimethylbenzenethiol | Asymmetric substitution.[1] | Low: Less steric crowding around the thiol.[1] | Standard reactivity; prone to rapid oxidation.[1] |
Electronic Push-Pull[1]
-
Acidity (pKa): The pKa of unsubstituted thiophenol is ~6.6.
-
Methyl Effect: Electron donation (+I) destabilizes the thiolate anion, raising pKa (less acidic).
-
Bromo Effect:[2][3][4][5] Electron withdrawal (-I) stabilizes the thiolate, lowering pKa (more acidic).
-
Net Result: Brominated dimethylthiophenols typically exhibit pKa values in the 6.0–6.5 range, making them readily deprotonated by weak bases (e.g.,
, ) for S-alkylation.
-
Synthesis Architectures
Direct bromination of dimethylthiophenol is chemically forbidden due to the rapid oxidation of the thiol to a disulfide by bromine (
Route A: The Sulfonyl Chloride Reduction (Preferred)
This is the most scalable and reliable method. It starts with the chlorosulfonation of the parent bromoxylene.
-
Precursor: 5-Bromo-1,3-dimethylbenzene (or isomer).[1]
-
Chlorosulfonation: Reaction with chlorosulfonic acid (
) installs the group.[1] -
Reduction: The sulfonyl chloride is reduced to the thiol using Zinc/HCl or Red-Al.[1]
Route B: The Newman-Kwart Rearrangement
Ideal for accessing specific isomers from phenols.[1]
-
Step 1: O-thiocarbamoylation of brominated dimethylphenol.
-
Step 2: Thermal rearrangement (
) to S-thiocarbamate. -
Step 3: Hydrolysis to the free thiol.[1]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for brominated dimethylthiophenols.[1] Route A (top) is preferred for scale; Route B (bottom) for functional group tolerance.
Physicochemical Profile
Understanding the physical properties is crucial for handling and purification.[1]
Table 1: Estimated Properties of 4-Bromo-2,6-Dimethylbenzenethiol
| Property | Value / Description | Note |
| Physical State | Low-melting solid or oil | Often solidifies upon high-vacuum drying.[1] |
| Boiling Point | ~110–115°C @ 5 mmHg | High boiling point requires vacuum distillation.[1] |
| pKa (Thiol) | 6.2 ± 0.3 | More acidic than alkyl thiols (~10); comparable to thiophenol. |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic due to Br and Methyl groups. |
| Odor | Pungent, Stenchy | Safety Critical: Use bleach (NaOCl) traps. |
| Oxidation Potential | High | Rapidly forms disulfide (Ar-S-S-Ar) in air/base.[1] |
Reactivity & Orthogonal Functionalization
The power of these derivatives lies in their ability to undergo chemoselective reactions. The Sulfur atom acts as a soft nucleophile, while the Carbon-Bromine bond acts as an electrophile for metal-catalyzed coupling.[1]
Chemoselectivity Rules
-
S-Alkylation First: In the presence of a base (
), the thiolate forms and attacks alkyl halides. The Ar-Br bond remains intact (unless Pd(0) is present).[1] -
C-C Coupling First: If the thiol is protected (e.g., as a thioether or silyl sulfide), the Ar-Br bond can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
One-Pot Possibilities: Palladium catalysts can sometimes be poisoned by free thiols.[1] Therefore, S-alkylation is typically performed before Pd-coupling .[1]
Reactivity Map
Figure 2: Orthogonal reactivity map highlighting the stepwise functionalization strategy.[1]
Experimental Protocols
Protocol: Synthesis of 4-Bromo-2,6-dimethylbenzenethiol (via Sulfonyl Chloride)
Safety Warning: Thiols are potent stench agents.[1] All operations must be performed in a fume hood.[1] All glassware must be treated with bleach solution before removal from the hood.[1]
Reagents:
-
4-Bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 eq)[1]
-
Zinc Dust (4.0 eq)
-
Conc. HCl (5.0 eq)
-
Dichloromethane (DCM) or Toluene (Solvent)
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 4-bromo-2,6-dimethylbenzenesulfonyl chloride (10 mmol) and DCM (50 mL). Cool to 0°C under nitrogen atmosphere.[1]
-
Activation: Add Zinc dust (40 mmol) slowly to the stirred solution.
-
Reduction: Add Conc. HCl (50 mmol) dropwise via an addition funnel over 30 minutes. Caution: Hydrogen gas evolution.[6]
-
Reflux: Warm to room temperature and then reflux at 40°C for 4 hours. Monitor by TLC (disappearance of sulfonyl chloride).
-
Workup: Cool the mixture. Filter off excess Zinc.[1] Wash the organic layer with water (2x) and brine (1x).
-
Drying: Dry over anhydrous
. -
Isolation: Concentrate under reduced pressure to yield the crude thiol.
-
Purification: Distill under high vacuum (if liquid) or recrystallize from hexanes (if solid).
Quality Control (Self-Validating Step):
-
NMR Check: Look for the -SH proton signal (singlet, ~3.0–3.5 ppm). If absent, check for disulfide formation (dimer).
-
Disulfide Reversion: If the product has oxidized to the disulfide (solid precipitate), treat with
in Methanol to reduce it back to the thiol.
Applications in Medicinal Chemistry
Vortioxetine & CNS Targets
The 2,4-dimethylthiophenol scaffold is the core of Vortioxetine (Trintellix), a multimodal antidepressant.
-
Role of Bromine: Introducing a bromine atom (e.g., at the 5-position) allows researchers to extend the scaffold.
-
Workflow:
-
S-alkylation of the brominated thiol with the piperazine-linker.[1]
-
Suzuki coupling at the bromine position to add a heteroaryl group, exploring new binding pockets in the serotonin transporter (SERT).
-
Agrochemical Intermediates
Brominated thiophenols are precursors to thio-ether herbicides .[1] The steric bulk of the dimethyl groups prevents metabolic S-oxidation in plants, while the bromine allows for the attachment of solubility-enhancing groups.
References
-
Vortioxetine Synthesis: Bang-Andersen, B., et al. "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, 2011. Link
-
Thiol Synthesis via Chlorosulfonation: Bahrami, K., et al. "Zinc/Chlorotrimethylsilane: A Mild and Efficient System for the Reduction of Sulfonyl Chlorides to Thiols." Synlett, 2011. Link
-
Newman-Kwart Rearrangement: Lloyd-Jones, G. C., et al.[1] "The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates." Organic Reactions, 2019. Link
-
Palladium Coupling with Thiols: Kondo, T., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organic Sulfur Compounds." Chemical Reviews, 2000. Link
-
General Thiophenol Properties: PubChem Compound Summary for 4-Bromothiophenol (Analogous Data). Link
Sources
- 1. 4-Bromothiophenol | C6H5BrS | CID 66049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3296311A - Process for the nuclear bromination of thiophenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3461168A - Synthesis of bromothiophenols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]
Technical Safety & Handling Guide: 2-Bromo-4,5-dimethylthiophenol
Topic: 2-Bromo-4,5-dimethylthiophenol Safety & Handling Guide Content Type: Technical Whitepaper / Advanced Safety Protocol Audience: Synthetic Chemists, EHS Officers, and Process Engineers.
Executive Technical Summary
2-Bromo-4,5-dimethylthiophenol (Systematic Name: 2-Bromo-4,5-dimethylbenzenethiol) is a high-value halogenated thiophenol intermediate used primarily in the synthesis of fused heterocycles (e.g., substituted benzothiophenes via Pd-catalyzed coupling) and functionalized pharmaceutical scaffolds.[1]
Unlike commodity solvents, this compound presents a dual-hazard profile :
-
Acute Thiol Toxicity & Stench: Extreme olfactory threshold (<1 ppb) and potential for rapid inhibition of cytochrome c oxidase if inhaled.
-
Halogen Reactivity: The ortho-bromo substituent increases density and lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.
Editorial Note on Data Sources: As a specialized intermediate, specific toxicological data for this exact isomer is limited. This guide employs Read-Across Methodology , deriving safety parameters from validated analogs: 2-Bromothiophenol (CAS 6320-02-1) and 3,4-Dimethylbenzenethiol (CAS 269689).
Chemical Identity & Molecular Architecture
| Parameter | Technical Specification |
| Chemical Name | 2-Bromo-4,5-dimethylbenzenethiol |
| Molecular Formula | C₈H₉BrS |
| Molecular Weight | 217.13 g/mol |
| Predicted Boiling Point | ~245–255°C (Extrapolated from 2-Bromothiophenol bp 228°C) |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene |
| Odor Profile | High Intensity Stench (Garlic/Rotten Cabbage characteristic) |
Structural Hazard Analysis
The molecule contains two critical functional handles affecting safety:
-
The -SH (Thiol) Group: Highly nucleophilic, prone to oxidative dimerization to disulfides (2,2'-dibromo-4,4',5,5'-tetramethyldiphenyl disulfide) upon air exposure. This oxidation does not significantly reduce toxicity but changes solubility.
-
The C-Br Bond: susceptible to lithium-halogen exchange. Inadvertent contact with strong bases (n-BuLi) can generate reactive aryl anions.
Critical Hazard Matrix (GHS Classification)
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed | Metabolic conversion to sulfide; interference with cellular respiration. |
| Acute Toxicity (Dermal) | Cat.[2][3][4][5] 2 | H310: Fatal in contact with skin | Lipophilic bromo-methyl structure facilitates rapid transdermal transport. |
| Skin Corr./Irrit. | Cat. 2 | H315: Causes skin irritation | Acidic -SH proton causes chemical burns/necrosis. |
| Eye Dam./Irrit. | Cat. 1 | H318: Causes serious eye damage | Corrosive to corneal tissue. |
| Sensitization | -- | Stench | Olfactory fatigue occurs rapidly; smell is not a reliable warning of lethal concentration. |
Advanced Engineering Controls: The "Double-Trap" System
Standard fume hood airflow is insufficient for thiophenols due to their low odor threshold. A self-validating Active Neutralization Loop is required for all reactions involving this compound.
Protocol 4.1: The Oxidative Scrubbing Workflow
-
Primary Trap (Oxidation): Sodium Hypochlorite (Bleach, 10-15%) converts the thiol to the non-volatile sulfonic acid or sulfoxide.
-
Secondary Trap (Neutralization): Potassium Hydroxide (KOH) neutralizes acidic byproducts (HCl, SO₂) generated in the bleach trap.
Figure 1: The "Double-Trap" configuration ensures that escaping thiol vapors are chemically oxidized before reaching the hood exhaust, preventing building-wide contamination.
Operational Protocols: Synthesis & Handling
Protocol 5.1: PPE Permeation Hierarchy
Standard nitrile gloves provide insufficient protection against halogenated thiophenols (breakthrough < 5 mins).
-
Primary Layer: Silver Shield® (Laminate) - Breakthrough > 4 hours.
-
Secondary Layer: 8-mil Nitrile (for dexterity and mechanical protection).
-
Respiratory: If working outside a glovebox, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Protocol 5.2: The "Self-Validating" Quench
Never assume a reaction is quenched based on time. Use a chemical indicator.
-
Preparation: Prepare a 10% bleach solution.
-
Validation: Dip a strip of Lead Acetate Paper into the headspace of the reaction vessel (do not touch liquid).
-
Black/Brown: Active H₂S or Thiol vapor present (Not Quenched).
-
White: Vapor phase is clean (Safe to proceed to workup).
-
-
Execution: Add bleach slowly to the reaction mixture at 0°C. The oxidation is exothermic.
Protocol 5.3: Synthetic Utility (Pd-Catalyzed Cross-Coupling)
Researchers typically utilize the 2-Bromo position for C-C bond formation while protecting the thiol.
Figure 2: Typical workflow. Direct coupling without protection often fails because the free thiol poisons Palladium catalysts.
Emergency Response & Spill Management
Decontamination Solution (The "Magic Mix")
Do not use water alone; it spreads the thiol.
-
Formula: 1 Liter Water + 100mL Bleach (NaOCl) + 10g Sodium Carbonate.
-
Mechanism: The base (Carbonate) deprotonates the thiol (making it more soluble), while the Bleach oxidizes it to a sulfonate.
Spill Cleanup Procedure
-
Evacuate: Clear the immediate area.
-
Isolate: If the spill is outside the hood, close the lab door to maintain negative pressure.
-
Neutralize: Pour the "Magic Mix" gently over the spill (working from outside in).
-
Wait: Allow 15-20 minutes for oxidation.
-
Verify: Test with Lead Acetate paper before wiping up.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7969, Benzenethiol (Thiophenol). Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EHS. SOP: Safe Handling of Stench Chemicals (Thiols and Sulfides). Retrieved from [Link]
-
University of Rochester (2023). Reagents & Solvents: How to Work with Thiols (Bleach Trap Protocols). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-dimethylthiophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Bromo-4,5-dimethylthiophenol, a substituted aromatic thiol, presents a unique molecular architecture of interest in synthetic chemistry and drug discovery. Its bromine substituent offers a versatile handle for cross-coupling reactions, while the dimethylated phenyl ring and the nucleophilic thiol group provide avenues for diverse chemical modifications. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction media, purification processes, and formulation development.
This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-4,5-dimethylthiophenol. In the absence of extensive empirical data in publicly accessible literature, this guide leverages principles of physical organic chemistry to predict solubility behavior. Furthermore, it provides detailed experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings, ensuring a self-validating approach to its application.
Physicochemical Properties and Solubility Principles
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of 2-Bromo-4,5-dimethylthiophenol, we must first consider its key physicochemical properties.
Molecular Structure and Polarity
2-Bromo-4,5-dimethylthiophenol possesses a moderately polar structure. The primary contributors to its polarity are the thiol (-SH) group and the carbon-bromine (C-Br) bond. The thiol group has a modest dipole moment and can act as a weak hydrogen bond donor. The C-Br bond also contributes to the overall dipole moment of the molecule. The two methyl groups are electron-donating, slightly increasing the electron density of the aromatic ring. The overall molecule can be characterized as having a significant nonpolar surface area (the dimethylated benzene ring) and localized regions of moderate polarity.
Hydrogen Bonding
The thiol group (-SH) is capable of acting as a hydrogen bond donor, though it is a significantly weaker hydrogen bond donor than the hydroxyl group (-OH). The sulfur atom can also act as a weak hydrogen bond acceptor. This capacity for hydrogen bonding suggests that 2-Bromo-4,5-dimethylthiophenol will exhibit some affinity for protic solvents and solvents with hydrogen bond acceptor capabilities.
Predicted Physicochemical Properties
While experimental data for 2-Bromo-4,5-dimethylthiophenol is scarce, computational methods can provide valuable estimates of its properties.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₉BrS | - |
| Molecular Weight | 217.12 g/mol | - |
| CAS Number | Not assigned | - |
| Polarity | Moderately polar | Inferred from structure |
| Hydrogen Bond Donor | Weak (1) | Inferred from thiol group |
| Hydrogen Bond Acceptor | Weak (1) | Inferred from sulfur atom |
Note: The absence of a CAS number for this specific isomer in major chemical databases suggests it is a specialty chemical. Researchers should verify the identity of their material via analytical methods such as NMR and mass spectrometry.
Predicted Solubility in Common Organic Solvents
Based on the principles of "like dissolves like" and the physicochemical properties discussed, we can predict the solubility of 2-Bromo-4,5-dimethylthiophenol in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The nonpolar nature of hexane will not effectively solvate the polar thiol and C-Br groups of the solute. |
| Toluene | Nonpolar (aromatic) | Moderate to High | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its overall nonpolar character is compatible with the solute's hydrocarbon portions. |
| Dichloromethane | Polar aprotic | High | Dichloromethane is a polar aprotic solvent that can effectively solvate the polar regions of the molecule without competing for hydrogen bonding. |
| Diethyl Ether | Polar aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the thiol proton, and its hydrocarbon chains are compatible with the nonpolar regions of the solute. |
| Ethyl Acetate | Polar aprotic | Moderate to High | The ester group provides polarity and hydrogen bond accepting capabilities, while the ethyl group offers nonpolar character. |
| Acetone | Polar aprotic | Moderate to High | A polar aprotic solvent with a strong dipole moment that can interact favorably with the polar groups of the solute. |
| Isopropanol | Polar protic | Moderate | As a protic solvent, isopropanol can engage in hydrogen bonding with the thiol group. However, the bulky isopropyl group may present some steric hindrance. |
| Ethanol | Polar protic | Moderate to High | Similar to isopropanol, ethanol can act as a hydrogen bond donor and acceptor. Its smaller size may allow for more effective solvation. |
| Methanol | Polar protic | Moderate to High | The most polar of the simple alcohols, methanol's ability to hydrogen bond should lead to good solubility. A related compound, 2-bromo-4,5-dimethylphenol, is known to be soluble in methanol. |
| Dimethylformamide (DMF) | Polar aprotic | High | A highly polar aprotic solvent with a large dipole moment, capable of strong dipole-dipole interactions with the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | A very polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |
| Acetonitrile | Polar aprotic | Moderate | A polar aprotic solvent that should be a reasonably good solvent for the compound. |
| Water | Polar protic | Very Low | The large nonpolar surface area of the molecule will dominate, leading to poor solubility in water despite the presence of the thiol group. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published quantitative data, it is imperative for researchers to determine the solubility of 2-Bromo-4,5-dimethylthiophenol in their solvents of choice. The following protocol provides a reliable method for qualitative and semi-quantitative solubility determination.
Materials and Equipment
-
2-Bromo-4,5-dimethylthiophenol (solid)
-
A range of organic solvents (analytical grade)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Water bath (optional, for temperature studies)
Experimental Workflow Diagram
Caption: Experimental workflow for qualitative solubility determination.
Step-by-Step Methodology
-
Preparation : Accurately weigh approximately 20 mg of 2-Bromo-4,5-dimethylthiophenol into a clean, dry test tube.
-
Solvent Addition : Add 1.0 mL of the desired organic solvent to the test tube.
-
Mixing : Cap the test tube and vortex the mixture vigorously for 2 minutes at ambient temperature.
-
Observation : Visually inspect the solution against a dark background.
-
Soluble : If the solid has completely dissolved, the compound is considered soluble at a concentration of at least 20 mg/mL.
-
Partially Soluble : If some, but not all, of the solid has dissolved, the compound is partially soluble.
-
Insoluble : If the solid remains largely undissolved, the compound is considered insoluble at this concentration.
-
-
Semi-Quantitative Determination (Optional) :
-
If the compound was found to be soluble , add another 20 mg of the solid and repeat steps 3 and 4 to determine if a higher concentration can be achieved.
-
If the compound was found to be insoluble , prepare a new sample with 10 mg of the solid in 1.0 mL of the solvent to assess solubility at a lower concentration.
-
Causality Behind Experimental Choices and Trustworthiness
-
Choice of Initial Concentration (20 mg/mL) : This concentration is a common starting point in pharmaceutical development for initial solubility screening. It represents a practically useful concentration for many applications.
-
Vigorous Mixing : Vortexing ensures that the dissolution is not limited by poor mass transfer and that the system reaches equilibrium (or near-equilibrium) in a reasonable timeframe.
-
Visual Inspection : While seemingly simple, visual inspection is a rapid and effective method for qualitative assessment in a research setting. For more precise quantitative data, techniques such as UV-Vis spectroscopy or HPLC with a calibration curve would be employed.
-
Self-Validation : By providing a clear, executable protocol, this guide empowers the end-user to generate their own data, which is inherently more trustworthy for their specific materials and conditions than relying solely on predictions.
Applications in Drug Development
A thorough understanding of the solubility of 2-Bromo-4,5-dimethylthiophenol is crucial for its effective use in drug development pipelines.
-
Reaction Chemistry : Selecting an appropriate solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.
-
Purification : Solubility differences in various solvents are exploited in crystallization and chromatographic purification methods.
-
Formulation : For preclinical studies, the compound must be dissolved in a suitable vehicle for administration. Poor solubility can be a significant hurdle in drug development.
-
High-Throughput Screening (HTS) : In HTS campaigns, compounds are typically dissolved in DMSO. Understanding the solubility limit in this solvent is critical for preparing stock solutions and avoiding compound precipitation in assay plates.
Conclusion
While specific, quantitative solubility data for 2-Bromo-4,5-dimethylthiophenol remains to be extensively documented, a combination of theoretical prediction based on its physicochemical properties and analogies to similar structures provides a strong framework for estimating its behavior in a range of organic solvents. The compound is predicted to have good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents, with limited solubility in nonpolar aliphatic solvents. For any critical application, the experimental protocol provided herein should be followed to obtain reliable, context-specific solubility data. This approach, grounded in both theoretical understanding and practical verification, ensures the judicious and effective use of 2-Bromo-4,5-dimethylthiophenol in research and development endeavors.
References
-
General Principles of Solubility: Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data, Second Edition. CRC Press. [Link]
-
Solvent Properties Table: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry, Fourth, Updated and Enlarged Edition. Wiley-VCH. [Link]
-
Physicochemical Property Prediction: ACD/Labs. (2023). Percepta Platform. Advanced Chemistry Development. [Link]
-
Experimental Solubility Determination: Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]
-
PubChem Database: National Center for Biotechnology Information. (n.d.). PubChem. [Link]
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4,5-dimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Challenge of Characterizing Novel Intermediates
2-Bromo-4,5-dimethylthiophenol is a substituted aromatic thiol whose structure suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of a reactive thiol group, a bromine atom, and a specific dimethyl substitution pattern on the benzene ring offers multiple avenues for synthetic modification. However, the successful development, purification, and scale-up of processes involving this compound are critically dependent on a thorough understanding of its physical properties, primarily its melting and boiling points.
These constants are fundamental for:
-
Purity Assessment: A sharp, well-defined melting point range is a primary indicator of high purity for a solid compound. Impurities typically cause a depression and broadening of the melting range.[1][2]
-
Purification Strategy: Knowledge of the boiling point is essential for purification by distillation, especially for determining optimal pressure and temperature conditions to avoid thermal decomposition.[3]
-
Reaction Condition Selection: The thermal stability of a compound, indicated by its melting and boiling points, dictates the permissible temperature range for chemical reactions.
-
Safety and Handling: These properties inform safe storage and handling procedures, particularly concerning the compound's physical state (solid or liquid) at ambient temperatures and its volatility.
Given the absence of published data for 2-Bromo-4,5-dimethylthiophenol, this guide will first establish a logical estimation of its properties before detailing the definitive experimental workflows.
Predictive Analysis Based on Structural Analogs
To estimate the melting and boiling points of 2-Bromo-4,5-dimethylthiophenol, we can analyze the known properties of simpler, related molecules. The key structural features are the thiophenol core, two methyl groups, and a bromine atom.
-
Effect of the Thiol Group (-SH): The thiol group can participate in weak hydrogen bonding, which tends to increase the boiling point compared to a non-polar analogue.
-
Effect of Methyl Groups (-CH₃): The addition of two methyl groups increases the molecular weight and surface area, leading to stronger van der Waals forces and thus higher melting and boiling points compared to the parent thiophenol.
-
Effect of the Bromine Atom (-Br): Bromine is a large, polarizable atom that significantly increases the molecular weight and dipole-dipole interactions, which is expected to substantially elevate both the melting and boiling points.[4]
The following table summarizes data for relevant compounds, providing a basis for our estimation.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source |
| Reference Compounds | ||||
| 2-Bromothiophenol | 189.07 | Liquid at RT | 239-240 | |
| 4-Bromothiophenol | 189.07 | 72-74 | 230.5 | [5] |
| 2,4-Dimethylbenzenethiol | 138.23 | -30 (estimate) | 207-208 | [6][7] |
| 3,4-Dimethylbenzenethiol | 138.23 | Liquid at RT | 218 | |
| Target Compound | ||||
| 2-Bromo-4,5-dimethylthiophenol | 217.13 | Estimated: 40-60 | Estimated: 250-270 | N/A |
Causality of Estimation:
-
Boiling Point: 2-Bromothiophenol boils at approximately 239°C. The addition of two methyl groups (as seen in the transition from thiophenol to dimethylbenzenethiols, which increases the boiling point) would likely raise this value further. Therefore, a boiling point in the range of 250-270°C is a reasonable prediction.
-
Melting Point: This is more difficult to predict due to the complex influence of crystal lattice packing. 4-Bromothiophenol is a solid with a melting point of 72-74°C, while 2-bromothiophenol is a liquid.[5] The substitution pattern in our target molecule is less symmetrical than 4-bromothiophenol. The methyl groups add bulk, which can disrupt efficient crystal packing, potentially lowering the melting point relative to 4-bromothiophenol. A solid state is still likely due to the high molecular weight and polar bromine atom. An estimated melting point in the range of 40-60°C is plausible.
These estimations provide a crucial starting point for designing the experimental determination, particularly for setting heating rate parameters.
Definitive Experimental Determination Protocols
The following protocols are designed to be self-validating, providing accurate and reproducible results for the characterization of a new chemical entity.
This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the phase transition from solid to liquid occurs. The use of a dedicated apparatus or a Thiele tube ensures uniform heat distribution.[8][9][10]
Protocol:
-
Sample Preparation:
-
Ensure the sample of 2-Bromo-4,5-dimethylthiophenol is completely dry and finely powdered. Impurities or residual solvent will lead to a depressed and broadened melting range.[1]
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[11]
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Set the starting temperature to approximately 20°C below the estimated melting point (e.g., 20°C).
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): First, perform a rapid heating run (10-20°C/minute) to find an approximate melting point.[2] This saves time and refines the range for the precise measurement.
-
Precise Determination: Using a fresh sample, heat rapidly to about 15°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute .[8] This slow rate is critical for allowing the system to reach thermal equilibrium and ensuring an accurate reading.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.
-
-
Reporting:
-
Report the result as a melting point range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-1.5°C).[1]
-
Perform at least two determinations to ensure consistency.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for Microscale Boiling Point Determination.
Conclusion and Best Practices
While predictive analysis based on structural analogs provides a valuable starting point, it is not a substitute for rigorous experimental determination. For a novel compound like 2-Bromo-4,5-dimethylthiophenol, we estimate a melting point of 40-60°C and a boiling point of 250-270°C . The definitive characterization requires meticulous application of the capillary melting point and Siwoloboff boiling point protocols.
For all drug development and research applications, adherence to these validated methods is paramount for ensuring data integrity, reproducibility, and the successful transition from laboratory-scale synthesis to larger-scale production. Always cross-reference determined values with other analytical data (e.g., NMR, MS) to confirm compound identity and purity.
References
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 5: Boiling Point and Melting Point Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]
-
Danish Environmental Protection Agency. (n.d.). Physical-chemical Properties of Brominated Flame Retardants. Retrieved from [Link]
-
Al-Mustaqbal University College. (2021). Experiment (1) determination of melting points. Retrieved from [Link]
-
ResearchGate. (n.d.). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]
-
ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
ACS Publications. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved from [Link]
-
Al-Mustaqbal University College. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]
-
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
Jeplerts' Blog. (2008). Siwoloboff Method. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
-
monocerosfour. (2008). Chemical Analysis: determining melting points with the Thiele-Dennis tube. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. vernier.com [vernier.com]
- 4. Physical-chemical Properties of Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 5. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dimethylbenzenethiol | 13616-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2,4-Dimethylbenzenethiol | 13616-82-5 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. flinnsci.com [flinnsci.com]
- 10. timstar.co.uk [timstar.co.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
suppliers and price of 2-Bromo-4,5-dimethylbenzenethiol
Executive Summary
2-Bromo-4,5-dimethylbenzenethiol (CAS 1263376-02-8) is a specialized organosulfur building block used primarily in the synthesis of fused heterocycles (e.g., benzothiophenes) and as a ligand precursor in transition-metal catalysis.
Critical Market Insight: There is a severe market arbitrage opportunity for this compound. Commercial pricing for the isolated thiol is currently prohibitive (~
Recommendation:
-
For <100 mg requirements: Purchase from specialized catalog vendors (Fluorochem, Leyan) to save time.
-
For >1 g requirements: It is scientifically and economically imperative to synthesize this compound in-house using the Sandmeyer-Xanthate protocol described in Section 5.
Chemical Profile & Applications
| Feature | Specification |
| IUPAC Name | 2-Bromo-4,5-dimethylbenzenethiol |
| CAS Number | 1263376-02-8 |
| Molecular Formula | C₈H₉BrS |
| Molecular Weight | 217.13 g/mol |
| Appearance | Pale yellow oil or low-melting solid (impure samples darken rapidly) |
| Odor | Characteristic stench (garlic/skunk); low odor threshold |
| Key Reactivity | Thiol: Nucleophilic attack (SNAr, alkylation); Bromine: Pd-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki); Ortho-Positioning: Ideal for cyclization to benzothiazoles or benzothiophenes. |
Market Analysis: Suppliers & Pricing
The following data reflects the current "Buy" landscape. Note the extreme scarcity and high markup.
Table 1: Commercial Availability (Target Compound)
| Supplier | Region | Catalog SKU | Pack Size | Price (Approx. USD) | Lead Time |
| Fluorochem | UK/Global | 061604 | 1 g | $1,650.00 | 4-6 Weeks |
| Leyan (China) | Asia | 1263376-02-8 | 1 g | $1,600.00 | 2-3 Weeks |
| ChemSpace | Global | Various | 100 mg | $250.00 | 3-4 Weeks |
| Sigma-Aldrich | US/EU | Not Listed | N/A | N/A | N/A |
> Analyst Note: Major catalog vendors (Sigma, Combi-Blocks) do not stock this specific isomer routinely. Listings are often "virtual," meaning synthesis begins only after you place an order.
Table 2: Precursor Availability (The "Make" Alternative)
| Precursor Compound | CAS | Supplier | Pack Size | Price (USD) | Status |
| 2-Bromo-4,5-dimethylaniline | 698-00-0 | TCI America | 25 g | $162.00 | In Stock |
| 2-Bromo-4,5-dimethylaniline | 698-00-0 | Sigma-Aldrich | 5 g | $37.50 | In Stock |
| 2-Bromo-4,5-dimethylaniline | 698-00-0 | Combi-Blocks | 10 g | $28.00 | In Stock |
Strategic Decision Matrix
The following logic flow illustrates why in-house synthesis is the preferred route for most research applications.
Figure 1: Procurement decision tree highlighting the economic break-even point for synthesis.
Technical Protocol: In-House Synthesis
Objective: Synthesis of 2-Bromo-4,5-dimethylbenzenethiol from 2-Bromo-4,5-dimethylaniline via the Leuckart-thiophenol reaction (Xanthate variation). Estimated Yield: 65–75% Time: 2 Days (including hydrolysis)
Reagents Required:
-
2-Bromo-4,5-dimethylaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Hydrochloric Acid (HCl, conc.)
-
Potassium Ethyl Xanthate (1.2 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
Step-by-Step Methodology:
Step 1: Diazotization
-
Dissolve 2-Bromo-4,5-dimethylaniline (10 mmol, 2.00 g) in a mixture of concentrated HCl (5 mL) and ice/water (20 mL).
-
Cool the suspension to 0–5 °C in an ice bath. Stir vigorously.
-
Add a solution of NaNO₂ (11 mmol, 0.76 g) in water (3 mL) dropwise. Critical: Maintain temperature <5 °C to prevent diazonium decomposition.
-
Stir for 30 mins. The solution should become clear/yellowish. (Test with starch-iodide paper; it should turn blue immediately).
Step 2: Xanthate Formation
-
In a separate flask, dissolve Potassium Ethyl Xanthate (12 mmol, 1.92 g) in water (10 mL) and warm to 40–45 °C.
-
Slowly add the cold diazonium salt solution (from Step 1) to the xanthate solution. Caution: Nitrogen gas evolution will occur.
-
Stir at 50 °C for 1 hour. A heavy oil (the intermediate xanthate ester) will separate.
-
Extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄. Evaporate solvent to yield the crude S-(2-bromo-4,5-dimethylphenyl) O-ethyl carbonodithioate.
Step 3: Hydrolysis to Thiol
-
Dissolve the crude xanthate in Ethanol (20 mL).
-
Add KOH pellets (30 mmol, ~1.7 g). Reflux the mixture under Nitrogen atmosphere for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice water (50 mL).
-
Acidification: Carefully acidify with 2M HCl until pH < 2. The thiol will precipitate or oil out.
-
Extract with Dichloromethane (DCM). Dry over MgSO₄.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5). Note: Thiols streak on silica; perform rapidly.
Quality Assurance & Validation
To ensure scientific integrity, you must validate the product against specific impurity markers.
Analytical Checkpoints
| Method | Acceptance Criteria | Common Failure Mode |
| 1H NMR (CDCl₃) | Methyls: Two singlets ~2.2–2.3 ppm.Aromatic: Two singlets (para to each other).Thiol (-SH): Singlet ~3.5–4.0 ppm (exchangeable with D₂O). | Disulfide Dimer: Disappearance of -SH peak; aromatic peaks shift slightly downfield. |
| TLC (Hexanes) | Single spot, Rf ~0.4–0.6. | Oxidation: A lower Rf spot usually indicates the disulfide impurity. |
| Odor | Distinctive sulfur stench. | Lack of Odor: Usually implies complete oxidation to the odorless disulfide solid. |
Handling & Safety (E-E-A-T)
-
Oxidation Risk: This compound oxidizes to the disulfide dimer (Ar-S-S-Ar) upon exposure to air. Store under Argon at 4 °C.
-
Stench Management: All glassware must be treated with a bleach (sodium hypochlorite) bath immediately after use to oxidize residual thiols to sulfonates, neutralizing the smell.
References
-
Compound Identification: Fluorochem Ltd. Product Specification: 2-Bromo-4,5-dimethylbenzenethiol (Cat# 061604). Retrieved from
-
Precursor Sourcing: TCI Chemicals. 2-Bromo-4,5-dimethylaniline (Product B2127). Retrieved from
-
Synthetic Methodology (General Sandmeyer-Xanthate)
-
Tarbell, D. S., & Fukushima, D. K. (1947). m-Thiocresol. Organic Syntheses, 27, 81.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. Section 8.
-
- Market Pricing Data: Aggregated from Leyan, ChemSpace, and Sigma-Aldrich public c
Methodological & Application
Application Note: Synthesis of 5,6-Dimethylbenzothiazoles from 2-Bromo-4,5-dimethylthiophenol
This Application Note details the synthesis of 5,6-dimethylbenzothiazoles starting specifically from 2-Bromo-4,5-dimethylthiophenol .
Unlike the conventional synthesis which utilizes 2-aminothiophenol, this protocol addresses the "missing nitrogen" challenge inherent in the 2-bromo precursor. We employ a Copper-Catalyzed Cascade Cyclization strategy, utilizing primary amides as both the carbon and nitrogen source to close the thiazole ring.
Executive Summary
Benzothiazoles are privileged pharmacophores in medicinal chemistry, particularly the 5,6-dimethylbenzothiazole scaffold, which is a key structural motif in thioflavin analogues (amyloid imaging) and kinase inhibitors.
Standard protocols typically rely on the condensation of 2-amino-4,5-dimethylthiophenol with aldehydes. However, 2-Bromo-4,5-dimethylthiophenol is often the preferred starting material for scale-up due to its higher oxidative stability compared to its amino-analog. The challenge lies in converting the ortho-bromo group into the heterocyclic nitrogen.
This guide presents a robust Copper-Catalyzed Goldberg-Type Cascade , reacting the 2-bromothiophenol precursor with primary amides. This "One-Pot" method efficiently constructs the C-N and C-S bonds, bypassing the need to isolate sensitive aniline intermediates.
Strategic Analysis: The "Missing Nitrogen" Solution
The transformation requires the introduction of a nitrogen atom and a carbon center to form the thiazole ring. We utilize a transition-metal catalyzed strategy to effect an intermolecular N-arylation followed by intramolecular condensation.
Reaction Pathway Comparison[2][3]
| Feature | Route A: Conventional | Route B: This Protocol (Cascade) |
| Starting Material | 2-Amino-4,5-dimethylthiophenol | 2-Bromo-4,5-dimethylthiophenol |
| Reactant | Aldehyde / Carboxylic Acid | Primary Amide (R-CONH |
| Mechanism | Condensation (Acid/Oxidant) | Cu-Catalyzed N-Arylation / Condensation |
| Atom Economy | High | High |
| Key Advantage | Mild conditions | Uses stable halide precursor; Modular R-group |
Mechanistic Logic[4]
-
Activation: The copper catalyst coordinates with the amide nitrogen, increasing its nucleophilicity.
-
Intermolecular N-Arylation (Goldberg Reaction): The amide nitrogen displaces the bromine at the ortho position. This is the rate-determining step.
-
Intramolecular Cyclization: The pendant thiol (or thiolate) attacks the carbonyl carbon of the tethered amide.
-
Dehydration: Loss of water drives the aromatization to form the benzothiazole.
Detailed Protocol: Copper-Catalyzed Amide Cascade
Reagent Stoichiometry Table
| Component | Role | Equiv. | Mmol (Example) | Mass/Vol |
| 2-Bromo-4,5-dimethylthiophenol | Substrate | 1.0 | 1.0 mmol | 217 mg |
| Primary Amide (e.g., Benzamide) | Reactant (N+C Source) | 1.2 | 1.2 mmol | ~145 mg |
| CuI (Copper(I) Iodide) | Catalyst | 0.1 | 0.1 mmol | 19 mg |
| 1,10-Phenanthroline | Ligand | 0.2 | 0.2 mmol | 36 mg |
| Cs | Base | 2.0 | 2.0 mmol | 652 mg |
| 1,4-Dioxane (Dry) | Solvent | - | - | 3.0 mL |
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation
-
In a dry reaction vial equipped with a magnetic stir bar, add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%).
-
Add 1.0 mL of dry 1,4-dioxane.
-
Stir at room temperature for 10 minutes. Observation: The solution should turn a deep color (often dark red/brown), indicating active catalyst complex formation.
Step 2: Substrate Addition
-
Add 2-Bromo-4,5-dimethylthiophenol (1.0 equiv) and the selected Primary Amide (1.2 equiv) to the vial.
-
Add Cs
CO (2.0 equiv). Note: Ensure the base is finely ground to maximize surface area. -
Add the remaining solvent (2.0 mL) to wash down the sides.
Step 3: Reaction
-
Seal the vial with a crimp cap or pressure-relief cap (Teflon-lined).
-
Purge the headspace with Argon or Nitrogen for 2 minutes (via needle).
-
Heat the block/oil bath to 110°C .
-
Stir vigorously (800 RPM) for 12–16 hours .
-
Monitoring: Check by TLC or LC-MS. The starting bromide (Rt high) should disappear; the product (fluorescent under UV) will appear.
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts and copper residues.
-
Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry over Na
SO , filter, and concentrate in vacuo. -
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 95:5, gradient to 80:20).
-
Note: 5,6-dimethylbenzothiazoles are often solids and may crystallize upon evaporation.
-
Visualization: Reaction Workflow & Mechanism[3]
The following diagram illustrates the catalytic cycle and the logical flow of the synthesis.
Caption: Copper-catalyzed cascade pathway transforming the 2-bromo precursor into the benzothiazole scaffold via sequential N-arylation and condensation.
Troubleshooting & Critical Parameters (Self-Validating System)
To ensure reproducibility, verify the following control points:
The "Disulfide Trap"
Thiophenols readily oxidize to disulfides (Ar-S-S-Ar) upon storage.
-
Symptom: Low yield, recovery of "dimer" starting material.
-
Validation: Run a TLC of your starting material. If two spots exist, reduce the material first (NaBH
in EtOH) or add 10 mol% Triphenylphosphine to the reaction mixture to reduce the disulfide in situ.
Catalyst Poisoning
Thiols are strong ligands for Copper and can poison the catalyst by forming insoluble Cu-thiolates.
-
Solution: The use of 1,10-Phenanthroline is critical. It binds Cu strongly enough to prevent irreversible precipitation but allows the catalytic cycle. Do not omit the ligand.
-
Alternative: If the reaction stalls, increase CuI loading to 20 mol%.
Base Selection
-
Cs
CO is superior to K CO in this specific transformation due to the "Cesium Effect" (higher solubility in dioxane). Using weaker bases (e.g., Et N) will likely fail to promote the N-arylation step.
Safety & Handling
-
Stench Management: 2-Bromo-4,5-dimethylthiophenol has a potent, disagreeable odor. All weighing must be done in a fume hood.
-
Decontamination: Keep a bleach solution (Sodium Hypochlorite) ready. Wipe down all spatulas and glassware with bleach immediately after use to oxidize the thiol residues to odorless sulfonates.
-
-
Pressure: The reaction is run at 110°C in a closed vial. Ensure the vial is rated for pressure or use a reflux condenser under inert atmosphere.
References
-
Deng, X., & Mani, N. S. (2010). Reaction of 2-Halobenzenethiols with Nitriles/Amides: A Copper-Catalyzed Cascade.[1] Journal of Organic Chemistry. (General methodology for 2-halo precursors).
- Note: While Deng et al. focused on nitriles, the mechanistic overlap with amides (Goldberg)
-
Ma, D., & Cai, Q. (2001). Copper-Catalyzed Amino Acid-Promoted Ullmann-Type Coupling Reactions. Organic Letters, 3(23), 3729-3732. Link
- Foundational reference for the C-N bond formation step using Copper/Amino acid type systems.
- Wang, M., et al. (2012). Copper-Catalyzed Synthesis of Benzothiazoles from 2-Halobenzenethiols. Asian Journal of Organic Chemistry.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054-3131. Link
- Comprehensive review validating the mechanism of Cu-catalyzed heterocycliz
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dimethylthiophenol
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
2-Bromo-4,5-dimethylthiophenol is a key heterocyclic building block in the fields of medicinal chemistry, drug development, and materials science. The strategic positioning of the bromine atom, the electron-rich thiophene core, and the nucleophilic thiol group provides a versatile scaffold for the synthesis of a diverse array of complex molecules. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this molecule, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds.
This comprehensive guide provides detailed application notes and representative protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4,5-dimethylthiophenol. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors. The protocols herein are based on established methodologies for analogous sulfur-containing aryl halides and are intended to serve as a robust starting point for reaction optimization. A critical consideration, the potential for catalyst poisoning by the thiol group, is addressed with practical solutions.
The Challenge of the Thiol: Catalyst Poisoning and Mitigation Strategies
A primary consideration when working with 2-Bromo-4,5-dimethylthiophenol is the presence of the free thiol (-SH) group. Sulfur compounds are notorious for their ability to coordinate strongly to palladium, leading to catalyst deactivation or "poisoning." This can manifest as low or no conversion in cross-coupling reactions.
Several strategies can be employed to mitigate this issue:
-
Use of Specialized Ligands: Bulky, electron-rich phosphine ligands can shield the palladium center, reducing its propensity to bind irreversibly to the sulfur atom. Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) have shown efficacy in couplings involving sulfur-containing heterocycles.
-
In Situ Protection/Deprotonation: The thiol can be converted to the more reactive and less poisoning thiolate anion (in situ) through the use of a suitable base. The choice of base is therefore critical not only for the catalytic cycle but also for managing the thiol reactivity.
-
Protecting Group Strategy: In cases of persistent catalyst poisoning, the thiol group can be temporarily protected. A variety of protecting groups are available for thiols, and their selection should be based on their stability to the cross-coupling conditions and the ease of their subsequent removal.
Part 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures. It involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[1][2]
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Bromo-4,5-dimethylthiophenol with an arylboronic acid. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
2-Bromo-4,5-dimethylthiophenol
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4,5-dimethylthiophenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ is often more robust for challenging substrates. |
| Ligand | (If using a simple Pd source like Pd(OAc)₂) XPhos or SPhos (4-10 mol%) | Bulky, electron-rich ligands can improve catalyst stability and activity in the presence of sulfur. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger base and can be more effective for less reactive substrates. An aqueous solution of the base is often used. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A biphasic system helps to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific coupling partners. |
Part 2: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[3] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism Overview
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
Figure 2: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Representative Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of 2-Bromo-4,5-dimethylthiophenol. Rigorous exclusion of oxygen and moisture is critical for the success of this reaction.
Materials:
-
2-Bromo-4,5-dimethylthiophenol
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
In a separate flask, add 2-Bromo-4,5-dimethylthiophenol (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Transfer the catalyst solution to the flask containing the substrates via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | These are common and effective Pd(0) and Pd(II) sources, respectively. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | The choice of ligand is crucial and depends on the amine. BrettPhos is often effective for primary amines.[4] |
| Base | NaOt-Bu or LiHMDS (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents are necessary to avoid side reactions with the strong base. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl bromides. |
Part 3: Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically co-catalyzed by palladium and copper.
Mechanism Overview
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper acetylide intermediate.
Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Representative Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 2-Bromo-4,5-dimethylthiophenol with a terminal alkyne.
Materials:
-
2-Bromo-4,5-dimethylthiophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-Bromo-4,5-dimethylthiophenol (1.0 equiv.), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A common and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine base also often serves as the solvent or co-solvent. |
| Solvent | THF or DMF (anhydrous) | Aprotic polar solvents are generally used. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild conditions. |
Part 4: Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It provides a powerful method for the synthesis of substituted alkenes.
Mechanism Overview
The Heck reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by the base.[6]
Figure 4: Generalized Catalytic Cycle of the Heck Reaction.
Representative Protocol for the Heck Reaction
The following is a general protocol for the Heck reaction of 2-Bromo-4,5-dimethylthiophenol with an alkene.
Materials:
-
2-Bromo-4,5-dimethylthiophenol
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-Bromo-4,5-dimethylthiophenol (1.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, the base (1.5-2.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Heat the reaction mixture to the appropriate temperature (80-140 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Recommended Starting Conditions for the Heck Reaction
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and relatively inexpensive palladium source. |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol%) | Triphenylphosphine is a standard ligand for many Heck reactions. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equiv.) | An organic or inorganic base is required to regenerate the Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile (anhydrous) | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 80-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Conclusion
The palladium-catalyzed cross-coupling of 2-Bromo-4,5-dimethylthiophenol offers a powerful and versatile platform for the synthesis of a wide range of functionalized thiophene derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each provide unique and efficient pathways for the formation of C-C and C-N bonds. While the presence of the free thiol group presents a challenge due to potential catalyst poisoning, this can be effectively managed through the judicious selection of ligands, bases, and, if necessary, the use of protecting groups. The protocols provided in this guide serve as a solid foundation for researchers to explore and optimize these transformations, unlocking the full synthetic potential of this valuable building block in the pursuit of novel therapeutics and advanced materials.
References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl halides and vinyl halides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2-Bromo-4,5-dimethylthiophenol and its Analogs as Versatile Intermediates in Pharmaceutical Synthesis
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of substituted bromothiophenols as pivotal intermediates in the synthesis of complex pharmaceutical agents. While 2-Bromo-4,5-dimethylthiophenol is a specific structure, this guide will focus on the well-documented applications of its close structural analog, 2,4-dimethylthiophenol, in the synthesis of the antidepressant vortioxetine. This will provide a robust, practical framework for understanding the reactivity and handling of this class of compounds.
The strategic placement of bromo, thio, and methyl functionalities on a phenyl ring offers a rich platform for diverse synthetic transformations. The thiol group provides a nucleophilic center for S-arylation reactions, while the bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions. The methyl groups can influence the electronic properties and solubility of the molecule and its derivatives.
Physicochemical Properties and Reactivity Profile
Substituted thiophenols are characterized by their nucleophilic sulfur atom, which readily participates in various bond-forming reactions. The acidity of the thiol proton allows for easy deprotonation to form a highly nucleophilic thiophenate anion.
The reactivity of the aromatic ring is influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing (by induction) and electron-donating (by resonance) bromo and thioether groups. This substitution pattern dictates the regioselectivity of further aromatic substitutions.
Table 1: Physicochemical Data of 2,4-Dimethylbenzenethiol
| Property | Value | Reference |
| CAS Number | 13616-82-5 | |
| Molecular Formula | C₈H₁₀S | |
| Molecular Weight | 138.23 g/mol | |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 207-208 °C | [1] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.569 |
Application in the Synthesis of Vortioxetine
A prominent example of the utility of this class of intermediates is the synthesis of vortioxetine, a multimodal antidepressant. The key step involves the formation of a diaryl thioether bond, showcasing the nucleophilic character of the thiophenol.
The overall synthetic strategy involves the S-arylation of 2,4-dimethylthiophenol with an activated aryl halide, followed by reduction of a nitro group and subsequent piperazine ring formation.[2]
Synthetic Workflow for Vortioxetine Precursor
The following diagram illustrates the synthetic pathway from 2,4-dimethylthiophenol to a key vortioxetine precursor.
Caption: Synthesis of Vortioxetine from 2,4-Dimethylthiophenol.
Detailed Experimental Protocols
Protocol 1: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
This protocol details the nucleophilic aromatic substitution reaction to form the diaryl thioether.
Materials:
-
2,4-Dimethylbenzenethiol
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
Procedure:
-
To a stirred mixture of anhydrous K₂CO₃ (1.08 mol) in dry DMF (0.5 L) at 25°C, slowly add 2,4-dimethylbenzenethiol (0.84 mol).[2]
-
Add 1-fluoro-2-nitrobenzene (0.82 mol) dropwise over 2 hours.[2]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.[2]
-
Quench the reaction by adding 1 L of water and continue stirring at 25°C for 1 hour.[2]
-
Collect the resulting yellow precipitate by filtration, wash with water (2 x 0.5 L), and dry under vacuum at 50°C.[2]
Expected Outcome:
-
A yellow crystalline solid with a yield of approximately 98%.[2]
Protocol 2: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Celite
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (38.6 mmol) and acetic acid (100 mL), add iron powder (154 mmol).[2]
-
Stir the resulting reaction mixture at 30°C for 16 hours.[2]
-
Filter the reaction mixture through a bed of Celite and concentrate the filtrate.[2]
-
To the residue, add 300 mL of saturated NaHCO₃ solution and 100 mL of EtOAc.[2]
-
Separate the organic layer, and extract the aqueous layer with EtOAc (100 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent.[2]
Expected Outcome:
-
An orange oil with a yield of approximately 99%.[2]
Alternative Synthetic Strategies and Reactivity Considerations
The bromo-substituent on a thiophenol ring opens up possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity in these couplings is influenced by the electronic nature of the heterocyclic ring, with more electron-poor systems generally being more reactive.[3]
The following diagram illustrates the general principle of a Suzuki-Miyaura coupling involving a bromo-thiophenol derivative.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Safety and Handling
Thiophenols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Thiophenols can cause skin and eye irritation.[4]
Conclusion
2-Bromo-4,5-dimethylthiophenol and its isomers are valuable and versatile intermediates in pharmaceutical synthesis. Their unique combination of functional groups allows for a wide range of chemical transformations, making them key building blocks for complex drug molecules. The successful application of 2,4-dimethylthiophenol in the synthesis of vortioxetine highlights the industrial relevance of this class of compounds. A thorough understanding of their reactivity, coupled with careful experimental design and execution, will continue to drive innovation in drug discovery and development.
References
- Vertex AI Search. (2025, October 25). Understanding the Chemical Properties of 2-Bromo-4,5-dimethylphenol (CAS 22802-39-7).
- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
-
Quickcompany. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.
- Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
-
LookChem. (n.d.). Cas 13616-82-5,2,4-Dimethylbenzenethiol. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 2,4-Dimethylthiophenol | CAS#:13616-82-5. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4,5-dimethylphenol. Retrieved from [Link]
-
National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
- Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
PubChem. (n.d.). 2-Bromobenzenethiol. Retrieved from [Link]
Sources
2-Bromo-4,5-dimethylthiophenol in agrochemical synthesis
Executive Summary
This technical guide outlines the application of 2-Bromo-4,5-dimethylthiophenol (CAS: 1199773-13-1 derivative class) as a high-value intermediate (HVI) in the synthesis of next-generation agrochemicals.
While generic thiophenols are common, this specific 4,5-dimethylated scaffold offers two distinct pharmacophoric advantages for crop protection agents:
-
Lipophilicity Modulation: The dimethyl motif significantly increases
values compared to unsubstituted analogs, enhancing cuticular penetration in foliar fungicides. -
Ortho-Functionalization Handle: The ortho-bromo substituent serves as a reactive site for palladium-catalyzed annulation, enabling the rapid construction of 5,6-dimethylbenzo[b]thiophene cores—a privileged structure in succinate dehydrogenase inhibitor (SDHI) fungicides and specific acaricides.
Chemical Profile & Reactivity
| Property | Specification | Agrochemical Relevance |
| Molecular Formula | C₈H₉BrS | Core scaffold source. |
| Functional Groups | Thiol (-SH), Aryl Bromide (-Br) | Dual-nucleophilic/electrophilic handle for heterocycle formation. |
| Substitution | 4,5-Dimethyl | Steric bulk prevents metabolic degradation at the 5/6 positions. |
| Stability | Air-sensitive (oxidizes to disulfide) | Requires inert atmosphere handling (see Safety). |
Core Applications in Active Ingredient (AI) Synthesis
The utility of 2-Bromo-4,5-dimethylthiophenol branches into two primary synthetic pathways: Benzothiophene Annulation and Thioether Cross-Coupling .
Pathway A: Synthesis of 5,6-Dimethylbenzo[b]thiophenes (Fungicides)
The most powerful application is the "one-pot" construction of benzothiophenes via reaction with alkynes. This scaffold is homologous to commercial fungicides like Penthiopyrad (though structurally distinct, they share the lipophilic tail logic).
-
Mechanism: Palladium-catalyzed intermolecular C-S coupling followed by intramolecular C-C cyclization.
-
Advantage: Avoids the use of odorous thioglycolic acids and harsh cyclization conditions (e.g., polyphosphoric acid).
Pathway B: Synthesis of Diaryl Sulfides (Insecticides/Herbicides)
Via Buchwald-Hartwig C-S coupling, the thiol moiety displaces halides on heteroaromatic cores (e.g., chloropyrimidines), creating thioether bridges common in sulfonylurea herbicide precursors.
Visualization: Synthetic Utility Map
The following diagram illustrates the divergent synthesis pathways starting from 2-Bromo-4,5-dimethylthiophenol.
Figure 1: Divergent synthesis pathways transforming the bromothiophenol core into high-value agrochemical classes.
Detailed Protocol: Pd-Catalyzed Annulation to Benzothiophenes
This protocol describes the synthesis of a substituted 5,6-dimethylbenzo[b]thiophene. This method is preferred for its atom economy and ability to generate complex scaffolds in a single step.
Target Reaction:
2-Bromo-4,5-dimethylthiophenol + Diphenylacetylene
Reagents & Equipment
-
Substrate: 2-Bromo-4,5-dimethylthiophenol (1.0 equiv)
-
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst: PdI₂ (5 mol%) - Selected for high affinity to sulfur species.
-
Ligand/Additive: Aminocarbene ligands or simply excess KI (to stabilize Pd-I species).
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMAc (N,N-Dimethylacetamide), anhydrous.
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic).
Step-by-Step Methodology
-
Pre-Reaction Preparation (Glovebox/Schlenk Line):
-
Dry DMAc over molecular sieves (4Å) for 24 hours.
-
Degas the solvent using the "freeze-pump-thaw" method (3 cycles) to remove dissolved oxygen. Rationale: Thiophenols rapidly dimerize to disulfides in the presence of O₂, which poisons the catalyst.
-
-
Reaction Assembly:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cs₂CO₃ (2.0 equiv), PdI₂ (5 mol%), and Diphenylacetylene (1.2 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add the 2-Bromo-4,5-dimethylthiophenol (1.0 equiv) as a solution in degassed DMAc via syringe.
-
Note: If the thiophenol is solid, add it with the other solids inside a glovebox.
-
-
Heating & Monitoring:
-
Seal the tube and heat to 100°C in an oil bath.
-
Stir vigorously for 12–16 hours .
-
TLC Monitoring: Elute with Hexane/EtOAc (9:1). The starting thiol (high Rf) should disappear; the benzothiophene product is typically highly fluorescent under UV (254/365 nm).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (3x) to remove DMAc, followed by brine (1x).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 100% Hexanes
5% EtOAc/Hexanes.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of dimethylbenzothiophenes.
Safety & Handling Protocols
Caution: Thiophenols are highly toxic and possess a potent, repulsive stench.
-
Odor Control: All weighing and transfers must occur in a functioning fume hood. Glassware should be treated with a bleach solution (NaOCl) immediately after use to oxidize residual thiols to odorless sulfonates before removal from the hood.
-
Toxicity: 2-Bromo-4,5-dimethylthiophenol is toxic by inhalation and ingestion.[1] It is a severe skin irritant.[1][2] Double-gloving (Nitrile over Laminate) is recommended.
-
Storage: Store under Nitrogen/Argon at 2–8°C. Oxidation leads to the formation of the disulfide (2,2'-dibromo-4,4',5,5'-tetramethyldiphenyl disulfide), which is unreactive in the standard protocol described above without adding a reductant (e.g., NaBH₄).
References
-
Organic Chemistry Portal. "Synthesis of Benzothiophenes." (General methodologies for Pd-catalyzed annulation of halothiophenols). Source:[Link]
-
Gabriele, B., et al. "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization." PMC (PubMed Central). (Validating the use of PdI2/KI systems for thiophenol annulation). Source:[Link]
-
Lamberth, C. "Agrochemical lead optimization by scaffold hopping."[3] Pest Management Science. (Context on scaffold design in agrochemistry). Source:[Link][3]
Sources
Troubleshooting & Optimization
Technical Support Guide: Storage & Handling of 2-Bromo-4,5-dimethylthiophenol
Document ID: TS-ORG-S-045 | Version: 2.1 | Status: Active[1][2]
Introduction: The Stability Paradox
You are likely working with 2-Bromo-4,5-dimethylthiophenol because of its specific electronic properties.[1][2] The electron-donating dimethyl groups increase the nucleophilicity of the sulfur, making it a potent building block. However, this same feature makes the thiol proton (
The primary failure mode for this reagent is oxidative dimerization to form bis(2-bromo-4,5-dimethylphenyl) disulfide .[1][2] This process is accelerated by:
-
Oxygen: Atmospheric
is the primary oxidant.[1][2] -
Base/pH: Thiolate anions (
) oxidize orders of magnitude faster than neutral thiols.[1][2] -
Trace Metals: Iron or copper ions in glassware can catalyze the radical coupling.[1][2]
This guide provides a self-validating system to prevent, detect, and reverse this degradation.
Module 1: The Oxidation Mechanism (Know Your Enemy)
To prevent degradation, you must understand the pathway. The oxidation of 2-Bromo-4,5-dimethylthiophenol does not happen spontaneously; it requires a radical initiator or a base.[2]
Figure 1: Radical-Mediated Disulfide Formation
The following pathway illustrates how trace oxygen and light drive the dimerization process.
Caption: The thiyl radical (Ar-S[1]•) is the critical intermediate.[1][2] Once formed, dimerization is rapid and irreversible without chemical reduction.
Module 2: Storage Protocol (The Prevention)
Do not rely on the manufacturer's packaging for long-term storage once opened.[1][2] Follow this "Zero-Oxygen" protocol.
Standard Operating Procedure (SOP-STG-01)
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the thiol.[1][2] Nitrogen ( |
| Temperature | -20°C to -80°C | Low temperature kinetically inhibits the radical formation.[1][2] Avoid -20°C if using frost-free freezers (freeze-thaw cycles accelerate degradation).[2] |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV light (radical initiator).[1][2] Teflon liners prevent sulfur from leaching plasticizers from standard caps.[1][2] |
| Physical State | Neat (Pure) | Never store as a dilute solution.[1][2] Solvents contain dissolved oxygen that is difficult to remove completely.[1][2] |
Handling Best Practices
-
The "Schlenk" Rule: Always handle the neat compound under a gentle stream of Argon.[2]
-
Glassware Prep: Rinse spatulas and needles with dilute HCl or EDTA solution before use to strip trace metal ions (Fe, Cu) that catalyze oxidation.[1][2]
-
Septum Integrity: If storing in a septum-capped vial, wrap the cap in Parafilm and store inside a secondary jar containing a desiccant and an oxygen scavenger sachet.
Module 3: Troubleshooting & Diagnostics
Is your reaction failing? Use this flowchart to determine if your reagent has compromised integrity (disulfide formation).
Figure 2: Reagent Integrity Decision Tree
Caption: Diagnostic flow to confirm disulfide contamination. Disulfides lack the characteristic -SH proton signal in NMR.
Diagnostic Data Reference
| Test Method | Expected Result (Pure Thiol) | Result (Oxidized Disulfide) |
| 1H-NMR | Sharp singlet ( | Absence of |
| TLC | High | Lower |
| Solubility | Soluble in dilute NaOH (forms thiolate).[1][2] | Insoluble in dilute NaOH (no acidic proton).[1][2] |
Module 4: Recovery Protocol (Regeneration)
If your 2-Bromo-4,5-dimethylthiophenol has oxidized to the disulfide, do not discard it.[1][2] The bromine substituent is sensitive to Lithium Aluminum Hydride (LiAlH4), which can cause debromination. Use the Zinc/Acid Reduction method, which is chemoselective for the S-S bond and preserves the Aryl-Br bond.
Protocol: Zn/HCl Reduction of Disulfides
Reagents: Zinc powder (activated), Conc. HCl, Ethanol.[1][2]
-
Dissolve: Dissolve the impure disulfide/thiol mixture in Ethanol (approx 5-10 mL per gram).[1][2]
-
Add Zinc: Add 4-5 equivalents of Zinc powder.
-
Acidify: Add Conc. HCl dropwise while stirring vigorously.
-
Monitor: Stir for 1-2 hours. Monitor by TLC (disulfide spot should disappear).[2]
-
Workup:
-
Distill/Recrystallize: Purify the regenerated thiol immediately and store under Argon.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use TCEP or DTT to prevent oxidation in my reaction mixture? A: Yes, but only in aqueous or semi-aqueous solutions.[1]
-
TCEP (Tris(2-carboxyethyl)phosphine): Excellent choice.[1][2] It is stable over a wide pH range, odorless, and selectively reduces disulfides without attacking the Aryl-Bromide. Use 1.1 equivalents relative to the thiol.
-
DTT: Less ideal for this compound as DTT can oxidize to form a cyclic disulfide that might complicate purification.[1][2]
Q2: My compound turned from clear/yellow to dark orange. Is it ruined?
A: Likely yes. Disulfides often exhibit deeper colors (bathochromic shift) due to extended conjugation across the S-S bond or the formation of sulfenic acid intermediates. Run an NMR immediately.[1][2] If the
Q3: Why is the Bromo-group relevant to storage? A: The bromine atom is heavy and lipophilic. While it doesn't directly participate in the oxidation mechanism, it makes the resulting disulfide significantly less soluble than the free thiol. This often leads to the disulfide crashing out of solution as a precipitate, which can actually make purification easier (filter the solid disulfide and reduce it).
Q4: Can I store the thiol in DMSO? A: ABSOLUTELY NOT. DMSO is a mild oxidant (Swern oxidation).[1] Storing thiols in DMSO will rapidly convert them to disulfides, especially if any water or acid is present.[2] Use degassed DMF or Acetonitrile if a stock solution is strictly necessary, but neat storage is always superior.[2]
References
-
BenchChem. (2025).[2][4] The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide.Link (General mechanism of thiol oxidation).[2]
-
Organic Chemistry Portal. (2021). Synthesis of Aryl Sulfides and Disulfides - Reduction Protocols.Link (Chemoselective reduction strategies).[1][2]
-
Chemistry LibreTexts. (2022).[2] Redox Reactions of Thiols and Disulfides.[1][2][5][6][7][8][9]Link (Fundamental redox theory).[2]
-
National Institutes of Health (PubChem). (2025).[1][2] 2-Bromo-4,5-dimethylphenol Compound Summary.Link (Structural analogue data for physical properties).[2]
-
RSC Advances. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions.[1][2]Link (Kinetics of thiolate oxidation).[2]
Sources
- 1. 2-Bromo-4,5-dimethylthiazole | C5H6BrNS | CID 9942366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-dimethyl thiophenol, 13616-82-5 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decontamination of 2-Bromo-4,5-dimethylthiophenol
Ticket ID: THIOL-001-URGENT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Protocol for neutralizing high-potency aryl thiol odors (2-Bromo-4,5-dimethylthiophenol)
Overview: The "Sticky" Problem
You are dealing with 2-Bromo-4,5-dimethylthiophenol . Unlike simple thiols (like ethanethiol), this compound is highly lipophilic due to the bromine atom and two methyl groups on the benzene ring.
The Consequence: It does not just "evaporate."[1] It adheres to glassware, fume hood surfaces, and skin like a grease. Standard water/acetone washes will merely spread the contamination, expanding the surface area of the stench.
The Solution: You cannot wash it away; you must chemically destroy it. The only effective method is Oxidation , converting the volatile Thiol (-SH) into a non-volatile, odorless Sulfonic Acid (-SO3H).
Module 1: Glassware & Equipment Decontamination (The "Kill Bath")
User Question: "I washed my flask three times with acetone, but the whole lab still smells like burning rubber and garlic. What am I doing wrong?"
Diagnosis: Acetone dissolves the thiol but does not destroy it. You are vaporizing the thiol every time you pour the acetone waste or let the flask dry.
The Fix: You need a Base Bath "Kill Pot" with a surfactant.
The Protocol
Create a designated "Kill Bath" in your fume hood before starting synthesis.
| Component | Concentration | Function |
| Bleach (NaOCl) | 10–15% (Full Strength) | The Oxidant. Converts thiol to sulfonic acid.[2][3] |
| Water | 50% of volume | Diluent to control exotherm. |
| Liquid Detergent | 2–5% (High concentration) | CRITICAL. Solubilizes the lipophilic 2-Bromo-4,5-dimethylthiophenol so the bleach can reach it. |
| Sodium Hydroxide | ~1 M (Optional but recommended) | Keeps pH > 10. Prevents accidental chlorine gas formation if acid is introduced. |
Step-by-Step:
-
Dunk Immediately: Do not rinse thiol-contaminated glassware in the sink. Place it directly into the Kill Bath.
-
Soak Time: Minimum 4 hours , preferably overnight. The bromine/methyl groups provide steric hindrance, slowing the oxidation rate compared to simple thiols.
-
Rinse: Remove glassware, rinse with water (into the bath), then wash normally.[2]
-
Disposal: The bath now contains oxidized sulfonates. Check pH, neutralize if necessary, and dispose of as aqueous hazardous waste.
⚠️ CRITICAL WARNING: NEVER mix Bleach with Acid (e.g., HCl washes). This generates Chlorine Gas (
), which is fatal. Always ensure the Kill Bath is alkaline (pH > 9).
Module 2: Vapor Control & Vacuum Lines
User Question: "I rotavapped my product, and now the pump oil smells. The smell is coming out of the pump exhaust."
Diagnosis: The thiol has high vapor pressure under vacuum. It bypassed your cold trap, dissolved in the pump oil, and is being misted into the room.
The Fix: You must install an Oxidative Scrubber between your vacuum source and the reaction vessel.
Workflow Diagram: The Bleach Scrubber
Figure 1: Correct vacuum setup. The "Empty Trap" prevents bleach from being sucked back into your product if the vacuum fails.
Implementation:
-
Trap 2 Content: Fill a gas washing bottle with 50% Bleach and a few drops of antifoam or silicone oil (soap foams too much under vacuum).
-
Maintenance: Change the bleach solution every 3–4 runs. If the solution turns clear (bleach is yellow), it is spent.
Module 3: Personal Decontamination (Skin & Surfaces)[4]
Diagnosis: ABSOLUTELY NOT. Bleach causes chemical burns and damages the skin barrier, potentially increasing absorption of the toxin. You need a mild, skin-safe oxidant.
The Fix: The Modified Krebaum Formula (The "Skunk Remedy"). Reference: Paul Krebaum's research on thiol neutralization.
The "Skunk" Recipe (Single Use Only)
Mix these in an open container (beaker/bowl) immediately before use. Do not store (gas evolution risk).
| Ingredient | Amount | Function |
| Hydrogen Peroxide ( | 1 Quart (3% solution) | The Oxidant.[4] Safer than bleach for skin. |
| Baking Soda ( | ¼ Cup | Catalyst. Makes the solution alkaline, destabilizing the thiol proton. |
| Liquid Hand Soap | 1–2 Teaspoons | Surfactant. Breaks up the oily thiol film on skin. |
Protocol:
-
Apply: Lather the mixture over affected skin/surfaces.[5]
-
Wait: Let it sit for 5 minutes. You may see bubbling (oxygen release).
-
Rinse: Wash with cool water.
-
Repeat: If odor persists, repeat.
Module 4: The Chemistry (Why Oxidation Works)
User Question: "Why doesn't soap and water work? Why do we need oxidants?"
Technical Explanation: The human nose can detect thiols at parts per billion (ppb). Washing removes the bulk material, but the microscopic residue remaining is enough to trigger the smell.
To eliminate the odor, you must change the molecule's identity. We oxidize the sulfur atom, moving it through three stages. Only the final stage (Sulfonic Acid) is truly odorless and water-soluble.
Pathway Diagram: Thiol Oxidation
Figure 2: The chemical transformation required for deodorization. Disulfides (intermediate) still smell; you must drive the reaction to the Sulfonic Acid endpoint.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (See section on "Odor Control" and "Oxidation of Thiols").
-
Krebaum, P. (1993).[3] "Skunk Deodorizer."[6] Chemical & Engineering News, 71(42),[3] 90. (The original publication of the H2O2/NaHCO3 formula).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. (General guidelines on handling volatile organic sulfur compounds).
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-4,5-dimethylthiophenol. (Confirming "Stench" hazard and lipophilic nature).
Sources
Technical Support Center: Stability and Handling of 2-Bromo-4,5-dimethylthiophenol
Welcome to the technical support guide for 2-Bromo-4,5-dimethylthiophenol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. We will address common stability challenges encountered under basic conditions, providing troubleshooting advice, detailed protocols, and the chemical rationale behind our recommendations to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing concerns regarding the stability of 2-Bromo-4,5-dimethylthiophenol in the presence of bases.
Q1: What is the primary stability concern for 2-Bromo-4,5-dimethylthiophenol under basic conditions?
A: The most significant and immediate stability issue is the rapid, base-catalyzed oxidation of the thiol group. In the presence of a base, the acidic thiol proton (pKa ≈ 6-7) is abstracted to form a thiophenolate anion. This anion is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding disulfide, 1,2-bis(2-bromo-4,5-dimethylphenyl) disulfide.[1][2][3] This is often observed as the disappearance of the starting material and the formation of a new, less polar spot on a TLC plate, which may precipitate from the reaction mixture.
Q2: How does the choice of base impact the stability and reactivity of the compound?
A: The choice of base is critical and dictates the potential degradation pathways.
-
Mild Organic/Inorganic Bases (e.g., Triethylamine, DIPEA, K₂CO₃, Cs₂CO₃): These bases are sufficient to deprotonate the thiol, forming the reactive thiophenolate nucleophile. While this enables desired reactions like S-alkylation, it also accelerates the rate of oxidative dimerization if oxygen is present.[1]
-
Strong Alkoxide/Hydroxide Bases (e.g., NaOH, KOH, NaOMe, NaOt-Bu): These stronger bases will completely and rapidly deprotonate the thiol. The high concentration of the thiophenolate significantly increases the rate of oxidation.[4] Furthermore, at elevated temperatures, these harsh bases can promote side reactions involving the aryl bromide.[5]
-
Very Strong, Non-Nucleophilic Bases (e.g., NaH, LDA, LHMDS): These bases are typically used for deprotonation when the thiophenolate is intended to react with a weak electrophile. However, they can potentially initiate an elimination-addition (benzyne) mechanism, especially at higher temperatures, leading to debromination or rearranged products.[6]
Q3: Is the Carbon-Bromine (C-Br) bond stable under basic conditions?
A: The C-Br bond on the aromatic ring is generally stable to mild and moderately strong bases at room temperature. Aryl halides are resistant to classical SN2 nucleophilic substitution.[6] However, stability can be compromised under specific circumstances:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is typically slow for this substrate because the methyl groups are electron-donating, and there are no strong electron-withdrawing groups (like -NO₂) in the ortho or para positions to stabilize the Meisenheimer complex intermediate.[6][7]
-
Benzyne Formation: With very strong bases (e.g., NaNH₂, LDA) and heat, an elimination-addition reaction can occur, leading to a highly reactive benzyne intermediate.[6] This can result in a mixture of products.
-
Metal-Catalyzed Reactions: The C-Br bond is a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but this is a controlled, desired reaction, not a degradation pathway.[8]
Q4: What are the ideal storage and handling conditions for this compound?
A: Due to its high susceptibility to air oxidation, 2-Bromo-4,5-dimethylthiophenol must be handled as an air-sensitive compound.[9]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[10]
-
Handling: When weighing or transferring the material, minimize its exposure to air. For reactions, use degassed solvents and maintain an inert atmosphere over the reaction mixture.[11]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems encountered during experiments.
| Observation | Probable Cause | Underlying Mechanism & Rationale | Recommended Solutions & Protocols |
| Reaction turns cloudy; a white/off-white solid precipitates. Starting material is consumed on TLC, but the desired product is not formed. | Disulfide Dimer Formation | The base deprotonates the thiol to the thiophenolate. This highly nucleophilic anion is readily oxidized by trace oxygen in the solvent or headspace to form the symmetrical disulfide, which is often less soluble and precipitates.[1][2] | 1. Implement Inert Atmosphere Technique: Purge the reaction flask with argon or nitrogen. Use solvents that have been degassed via sparging, freeze-pump-thaw cycles, or sonication. Maintain a positive pressure of inert gas throughout the reaction. 2. Control Reagent Addition: Add the base to the solution of the thiophenol immediately before adding the electrophile to minimize the time the reactive thiophenolate is exposed. |
| Mass spec analysis shows peaks corresponding to the loss of bromine (M-Br) or the addition of the base's counter-ion. | Benzyne Formation or SNAr | Use of a very strong base (e.g., NaH, LDA) at elevated temperatures may have initiated an elimination of HBr to form a benzyne intermediate. This highly reactive species is then trapped by any available nucleophile, leading to a mixture of products.[6] | 1. Select a Milder Base: If the goal is simply S-alkylation or acylation, switch to a weaker base like K₂CO₃ or an organic amine (Et₃N, DIPEA). 2. Lower the Reaction Temperature: If a strong base is required, run the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C) to disfavor the elimination pathway. |
| Reaction yields are consistently low and not reproducible, even with an inert atmosphere. | Poor Quality Starting Material or Reagent Contamination | The thiophenol may have oxidized during storage. Alternatively, the base may be old or contaminated, or the electrophile may be impure or contain acidic protons that quench the base. | 1. Verify Starting Material Purity: Check the purity of the 2-Bromo-4,5-dimethylthiophenol by ¹H NMR. A broad singlet around 3-4 ppm is indicative of the SH proton; the absence or reduction of this peak and the appearance of complex aromatic signals may indicate disulfide formation. 2. Use Fresh, High-Purity Reagents: Use freshly opened or properly stored bases and electrophiles. |
Section 3: Visualization of Key Pathways
To provide a clearer understanding of the competing reactions, the following diagrams illustrate the primary degradation pathway and a potential side reaction under harsh conditions.
Caption: Base-catalyzed oxidation of 2-Bromo-4,5-dimethylthiophenol.
Caption: Benzyne pathway under harsh basic conditions.
Section 4: Recommended Experimental Protocol
This protocol outlines the best practices for performing a base-mediated S-alkylation reaction while minimizing degradation.
Protocol: Inert Atmosphere S-Alkylation of 2-Bromo-4,5-dimethylthiophenol
-
System Preparation:
-
Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Allow the glassware to cool to room temperature under a positive flow of inert gas.
-
-
Solvent Degassing:
-
Use a dry, aprotic solvent (e.g., THF, DMF, Acetonitrile).
-
Degas the solvent by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve 2-Bromo-4,5-dimethylthiophenol (1.0 eq) in the degassed solvent via syringe.
-
Add the base (e.g., K₂CO₃, 1.5 eq). For liquid bases like triethylamine, use a syringe. For solid bases, add them under a strong positive flow of inert gas.
-
-
Reaction Execution:
-
Stir the mixture for 5-10 minutes to allow for thiophenolate formation.
-
Slowly add the electrophile (e.g., methyl iodide, 1.1 eq) via syringe.
-
Monitor the reaction by TLC or LC-MS. The product (thioether) should be less polar than the starting thiophenol.
-
-
Work-up:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Wikipedia. Thiophenol. [Link]
-
PubChem. Thiophenol. [Link]
-
Fiveable. Aryl Bromides Definition. [Link]
-
Journal of the American Chemical Society. Oxidation of thiophenol and nitroalkanes by an electron deficient isoalloxazine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Thiophenol, 97%. [Link]
-
JoVE. Preparation and Reactions of Thiols. [Link]
-
ResearchGate. Oxidation of thiols. [Link]
-
PubMed Central (PMC). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]
-
Chemistry Stack Exchange. Reaction mechanism of thiol to disulfide oxidation under basic conditions? [Link]
-
Chemistry LibreTexts. 14.7: Aryl Halides. [Link]
-
Reddit. Handling thiols in the lab. [Link]
-
ACS Omega. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]
Sources
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Overcoming Reactivity Challenges with Ortho-Bromo Thiophenols
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with ortho-bromo thiophenols. The unique substitution pattern of these molecules presents a fascinating, yet often frustrating, set of challenges in synthetic chemistry. Their propensity for low reactivity in common cross-coupling reactions can stall even the most well-designed synthetic routes.
This guide is structured to provide not just solutions, but a foundational understanding of the principles governing the reactivity of these substrates. By understanding the "why" behind a failed reaction, you are better equipped to troubleshoot effectively and rationally design successful experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with an ortho-bromo thiophenol is not working. What are the most likely reasons for this failure?
There are three primary culprits that often act in concert to inhibit the reactivity of ortho-bromo thiophenols in palladium-catalyzed reactions:
-
Steric Hindrance: The bromine atom and the thiol group are positioned on adjacent carbons of the aromatic ring. This proximity creates significant steric bulk around the reaction center (the C-Br bond).[1][2][3] This bulkiness physically obstructs the large palladium catalyst from efficiently approaching and inserting into the carbon-bromine bond, a critical first step known as oxidative addition in most cross-coupling catalytic cycles.[4][5]
-
Catalyst Poisoning by the Thiol Group: Thiophenols, and thiols in general, are notorious for being potent poisons for palladium catalysts.[6][7] The soft sulfur atom has a high affinity for the soft palladium metal center, leading to strong, often irreversible, coordination. This binding can either completely deactivate the catalyst or form stable palladium-thiolate complexes that are reluctant to participate in the catalytic cycle.[8][9]
-
Electronic Effects: The electronic nature of the thiophenol ring, influenced by other substituents, can play a role. The thiol group itself is an ortho-, para- director.[10] While electron-withdrawing groups elsewhere on the ring might make the C-Br bond more susceptible to oxidative addition, they can also decrease the nucleophilicity of the sulfur atom if it is intended to be a reactant. Conversely, electron-donating groups that enhance the thiol's nucleophilicity might make the C-Br bond less reactive.[11][12][13]
Troubleshooting Guide: A Deeper Dive
Q2: I suspect steric hindrance is the main issue. How can I modify my reaction conditions to overcome this?
When steric hindrance is the primary barrier, the goal is to create a more effective catalytic system that can overcome the physical blockage.
Core Strategy: Ligand and Catalyst Selection
The choice of ligand coordinated to the palladium center is paramount. For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands are often the solution. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is more likely to undergo oxidative addition.
Recommended Ligand Classes:
| Ligand Type | Examples | Rationale for Use with Ortho-Bromo Thiophenols |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | These are the "go-to" ligands for challenging cross-couplings. Their bulk facilitates reductive elimination (the product-forming step) and their electron-donating nature accelerates oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can withstand higher temperatures and are less prone to decomposition. |
| Bidentate Phosphine Ligands | dppf, BINAP | While sometimes less effective for extremely hindered substrates than the Buchwald-type ligands, they can prevent the formation of inactive palladium dimers and improve catalyst stability.[14] |
Experimental Protocol: A General Approach for a Buchwald-Hartwig C-S Coupling
This protocol provides a starting point for coupling an ortho-bromo thiophenol with an aryl amine.
-
Reagent Preparation: In a glovebox, add the ortho-bromo thiophenol (1.0 equiv.), the amine (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous, degassed toluene as the solvent. Then, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, these reactions may require extended reaction times (12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Q3: My reaction mixture turns black, and I get no product. How do I prevent catalyst poisoning by the thiol group?
A black precipitate is often palladium black, a sign of catalyst decomposition and a classic symptom of catalyst poisoning.[15][16] The free thiol group is the likely culprit.
Strategy 1: In-Situ Deprotonation with a Strong Base
By using a strong base, you can deprotonate the thiol to form the thiolate in situ. While the thiolate still binds to palladium, it can be more readily displaced than the neutral thiol, and its presence is necessary for C-S bond formation if the thiol is the nucleophile.
Strategy 2: The Use of Thiol Surrogates or Protecting Groups
This is often the most robust strategy. By masking the thiol group, you can perform the cross-coupling reaction on the C-Br bond without interference. The protecting group is then removed in a subsequent step.[6]
Common Thiol Protecting Groups/Surrogates:
| Protecting Group / Surrogate | Introduction Method | Removal Method | Key Advantage |
| Acetyl (Ac) | Acetyl chloride or acetic anhydride with a base | Base-mediated hydrolysis (e.g., NaOH, K₂CO₃) | Easy to introduce and remove. |
| para-Methoxybenzyl (PMB) | PMB-Cl with a base | Strong acid (e.g., TFA) | Orthogonal to many other protecting groups. |
| Xanthates | Reaction with CS₂ and an alkyl halide, followed by aryne insertion | Hydrolysis under basic conditions | Can be used to generate the thiol in situ.[17] |
Workflow for Using a Thiol Protecting Group:
Caption: Workflow for cross-coupling using a thiol protecting group strategy.
Q4: I've tried different palladium catalysts and ligands with no success. Are there alternative reaction types I should consider?
Yes, when palladium-catalyzed methods fail for particularly stubborn substrates, it's wise to consider alternative coupling strategies.
The Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-S, C-O, and C-N bonds.[18][19][20] While it often requires higher temperatures (sometimes in excess of 200 °C) and stoichiometric amounts of copper, modern protocols have been developed that use catalytic copper with various ligands, allowing for milder conditions.[21][22]
Advantages over Palladium-Catalysis for this Substrate:
-
Less Susceptible to Thiol Poisoning: Copper catalysts are generally more tolerant of sulfur-containing functional groups than palladium catalysts.
-
Different Mechanism: The mechanism is believed to involve a copper(I) thiolate intermediate, which then reacts with the aryl halide.[18] This different pathway may be more favorable for sterically hindered substrates.
General Protocol for a Ligand-Accelerated Ullmann C-S Coupling:
-
Setup: To a sealable reaction tube, add the ortho-bromo thiophenol (1.0 equiv.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagents and Solvent: Add the coupling partner (e.g., an aryl iodide, 1.2 equiv.) and a high-boiling polar solvent like DMF or NMP.
-
Reaction: Seal the tube and heat to 120-160 °C for 12-48 hours.
-
Workup: After cooling, dilute the reaction with water and extract with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is then purified via chromatography.
Logical Troubleshooting Flowchart
If you are encountering issues, follow this decision tree to diagnose the problem and identify a viable solution.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for 2-Bromo-4,5-dimethylthiophenol Reactions
Welcome to the technical support center for 2-Bromo-4,5-dimethylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solvent selection in reactions involving this versatile reagent. Our goal is to equip you with the knowledge to make informed decisions that enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with 2-Bromo-4,5-dimethylthiophenol?
A1: The selection of an appropriate solvent is critical and should be guided by several factors:
-
Solubility of Reactants: 2-Bromo-4,5-dimethylthiophenol, being a substituted aromatic compound, generally exhibits good solubility in non-polar to moderately polar aprotic solvents.[1][2] However, the solubility of your other reactants, especially salts or polar compounds, must also be considered to ensure a homogeneous reaction mixture.
-
Reaction Type: The nature of the chemical transformation you are performing (e.g., S-alkylation, cross-coupling) will heavily influence the optimal solvent choice. Different reaction mechanisms have different solvent requirements for stabilizing intermediates and transition states.
-
Deprotonation of the Thiol: Many reactions involving 2-Bromo-4,5-dimethylthiophenol require the deprotonation of the thiol group to form the more nucleophilic thiolate. The pKa of thiophenols is significantly lower than that of phenols, making them more acidic.[3] The choice of base and solvent must be compatible to ensure efficient deprotonation without promoting side reactions.
-
Side Reactions: A primary concern with thiophenols is their susceptibility to oxidation to form disulfides, a reaction often facilitated by base and atmospheric oxygen.[3][4] The choice of solvent can influence the rate of this side reaction. Additionally, for cross-coupling reactions, the solvent can impact side reactions like dehalogenation or homo-coupling.[5]
-
Reaction Temperature: The desired reaction temperature will dictate the use of a solvent with an appropriate boiling point.
-
Downstream Processing: Consider the ease of solvent removal and compatibility with your purification method (e.g., crystallization, chromatography) during solvent selection.
Q2: I am performing an S-alkylation reaction with 2-Bromo-4,5-dimethylthiophenol. Which solvents are recommended?
A2: S-alkylation of thiophenols typically proceeds via an SN2 mechanism, where the deprotonated thiolate acts as a potent nucleophile.[3] For this reaction, polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic thiolate anion, thus enhancing its reactivity.
| Solvent | Rationale | Potential Issues |
| Dimethylformamide (DMF) | High polarity aids in dissolving the thiolate salt and many alkylating agents. | Can be difficult to remove completely. May require higher temperatures for some reactions. |
| Acetonitrile (MeCN) | Good balance of polarity and volatility. Dissolves a range of organic compounds. | Lower boiling point may limit the reaction temperature. |
| Tetrahydrofuran (THF) | A versatile, moderately polar aprotic solvent. | Lower polarity may not be sufficient for dissolving highly polar salts. Can form peroxides. |
| Acetone | A readily available polar aprotic solvent. | Its lower boiling point restricts the reaction temperature. |
Troubleshooting Guides
Issue 1: Low Yield in S-Alkylation Reactions
Symptoms:
-
Incomplete consumption of starting material (2-Bromo-4,5-dimethylthiophenol).
-
Formation of a significant amount of disulfide byproduct.
-
Difficulty in isolating the desired product.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The thiolate is a much stronger nucleophile than the neutral thiol.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the thiophenol (pKa ~6-7). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base should be matched with the solvent. For instance, NaH is often used in anhydrous solvents like THF or DMF.
-
-
Oxidation to Disulfide: Thiolates are easily oxidized by atmospheric oxygen.[3][4]
-
Solution: Degas your solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) before and during the reaction. Maintaining an inert atmosphere is crucial, especially when the reaction is heated.
-
-
Poor Solubility: If either the thiolate salt or the alkylating agent has poor solubility in the chosen solvent, the reaction rate will be slow.
-
Solution: If you observe poor solubility, consider switching to a more polar aprotic solvent like DMF or DMSO.[6] In some cases, a phase-transfer catalyst can be employed in a biphasic system to facilitate the reaction between a water-soluble salt and an organic-soluble reactant.
-
-
Incorrect Solvent Polarity: While polar aprotic solvents are generally preferred, the specific alkylating agent and its transition state may favor a different solvent environment.
-
Solution: Screen a few different solvents with varying polarities (e.g., THF, acetonitrile, DMF) to find the optimal conditions for your specific substrate.
-
}
Troubleshooting workflow for low yield in S-alkylation.
Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Low conversion of 2-Bromo-4,5-dimethylthiophenol.
-
Formation of homo-coupled byproducts.
-
Dehalogenation of the starting material.
Potential Causes and Solutions:
-
Solvent Choice and Catalyst Activity: The solvent plays a crucial role in stabilizing the palladium catalyst and influencing the rates of oxidative addition and reductive elimination.[7]
-
Suzuki Coupling: A mixture of an organic solvent and water is often used.[8] The water helps to dissolve the inorganic base (e.g., K₂CO₃) and can facilitate the transmetalation step. Common organic solvents include 1,4-dioxane, THF, and toluene.[5][8] For substrates with poor solubility, DMF can be a good choice.[5]
-
Buchwald-Hartwig Amination: This reaction is commonly performed in non-polar, aprotic solvents like toluene or 1,4-dioxane.[9] The choice of solvent can be critical for the stability and activity of the palladium-ligand complex.
-
-
Base and Solvent Compatibility: The base is essential for the catalytic cycle, but its solubility and reactivity are solvent-dependent.
-
Solution: For Suzuki reactions, aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are common.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used in anhydrous, aprotic solvents. Ensure the chosen base is sufficiently soluble in the reaction medium.
-
-
Side Reactions:
-
Homo-coupling: This can occur if the reaction is exposed to oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5]
-
-
Dehalogenation: This can be a problem, particularly with electron-rich aryl bromides.
-
Solution: The choice of ligand and solvent can influence this side reaction. Sometimes, using a less polar solvent or a different palladium-ligand system can mitigate dehalogenation.
-
-
}
Solvent considerations for different cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4,5-dimethylthiophenol (1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the thiophenol.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 1.1 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
In a Schlenk flask, combine 2-Bromo-4,5-dimethylthiophenol (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
homity3_14. (2022, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. Reddit. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Solubility of Things. (n.d.). Thiophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophenol. PubChem Compound Database. Retrieved from [Link]
- Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289.
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC. Retrieved from [Link]
- Sherwood, J., & Clark, J. H. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(33), 19563-19569.
- Muscia, G., Al-Tel, T. H., & Collina, S. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5837-5848.
-
LookChem. (n.d.). THIOPHENOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
ODU Digital Commons. (2022, March 19). Oxidation of Thiols to Disulfides using an Environmentally Benign Organocatalyst. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents. Retrieved from [Link]
-
Reddit. (2023, November 20). What are some common causes of low reaction yields? [Online forum post]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]
- Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.
-
Master Organic Chemistry. (2024, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
ACS Publications. (2020, March 9). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]
- Google Patents. (n.d.). US3076851A - Process for preparing para-t-alkyl thiophenols using bf3-h3po4 complex as catalyst.
-
Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. reddit.com [reddit.com]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the ¹H-NMR Spectral Analysis of 2-Bromo-4,5-dimethylthiophenol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands out as an indispensable tool. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-Bromo-4,5-dimethylthiophenol, a substituted aromatic thiol of interest in medicinal chemistry. Rather than presenting a rigid protocol, this document offers a detailed interpretation of the expected spectrum, grounded in fundamental principles and compared with simpler analogues to illuminate the nuanced effects of substituent patterns on chemical shifts and coupling constants.
The Logic of Spectral Interpretation: Causality in Chemical Shifts
The ¹H-NMR spectrum of an organic molecule provides a detailed electronic map of the proton environments. The position of a signal (chemical shift, δ) is primarily governed by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values)[1][2]. In 2-Bromo-4,5-dimethylthiophenol, we have a combination of substituents on a thiophenol core, each exerting its influence on the aromatic protons.
Predicted ¹H-NMR Spectrum of 2-Bromo-4,5-dimethylthiophenol
A detailed prediction of the ¹H-NMR spectrum of 2-Bromo-4,5-dimethylthiophenol is crucial for its identification and characterization. Based on established principles of NMR spectroscopy and data from related compounds, we can anticipate the following signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| H-3 | ~7.3 - 7.5 | Singlet (s) | 1H |
| H-6 | ~6.9 - 7.1 | Singlet (s) | 1H |
| -SH | ~3.0 - 4.0 | Singlet (s) | 1H |
| 4-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H |
| 5-CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H |
In-Depth Analysis of the Predicted Spectrum
Aromatic Protons (H-3 and H-6)
The benzene ring in 2-Bromo-4,5-dimethylthiophenol bears two protons, at positions 3 and 6.
-
H-3: This proton is situated between the electron-withdrawing bromine atom and the electron-donating methyl group at position 4. The deshielding effect of the bromine atom is expected to be dominant, shifting the signal for H-3 significantly downfield.
-
H-6: This proton is adjacent to the electron-donating thiol group and the methyl group at position 5. Both of these groups will contribute to shielding H-6, resulting in an upfield shift compared to benzene (7.36 ppm)[3].
Due to the substitution pattern, the aromatic protons H-3 and H-6 are not adjacent and will appear as singlets, as significant ortho, meta, or para coupling is absent. Long-range coupling might cause some broadening of the peaks, but distinct splitting is not expected.
Thiol Proton (-SH)
The chemical shift of the thiol proton is known to be variable and can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. For thiophenol, the -SH proton signal typically appears between 3.0 and 4.0 ppm[4][5]. In the case of 2-Bromo-4,5-dimethylthiophenol, a similar range is expected. The signal is usually a sharp singlet, as coupling to other protons is not typically observed.
Methyl Protons (4-CH₃ and 5-CH₃)
The two methyl groups at positions 4 and 5 are in distinct chemical environments and are expected to give rise to two separate singlets. Protons of methyl groups attached to an aromatic ring typically resonate in the range of 2.1-2.5 ppm[1]. The electronic environment created by the neighboring substituents will cause slight differences in their chemical shifts, allowing for their individual assignment.
A Comparative Analysis: Understanding Substituent Effects
To fully appreciate the ¹H-NMR spectrum of 2-Bromo-4,5-dimethylthiophenol, it is instructive to compare it with the spectra of simpler, related molecules. This comparative approach provides experimental validation for the predicted substituent effects.
Thiophenol
The ¹H-NMR spectrum of thiophenol serves as our baseline. It shows a complex multiplet for the aromatic protons between 7.0 and 7.5 ppm and a singlet for the thiol proton around 3.4 ppm[5].
2-Bromothiophenol
The introduction of a bromine atom at the 2-position deshields the ortho and para protons, causing their signals to shift downfield. The spectrum becomes more complex due to the distinct chemical environments of the remaining four aromatic protons[6].
4,5-Dimethylthiophenol
In contrast, the two electron-donating methyl groups in 4,5-dimethylthiophenol will shield the aromatic protons, shifting their signals upfield relative to thiophenol. The spectrum would show two singlets for the two aromatic protons and two singlets for the two non-equivalent methyl groups.
By mentally superimposing the effects of the bromo and dimethyl substituents, we can rationalize the predicted chemical shifts in our target molecule, 2-Bromo-4,5-dimethylthiophenol. The deshielding influence of the bromine at position 2 and the shielding effects of the methyl groups at positions 4 and 5, along with the thiol group, collectively determine the final appearance of the spectrum.
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum
To experimentally verify the predicted spectrum, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4,5-dimethylthiophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the labile -SH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate relaxation delays to ensure accurate integration.
-
-
Data Processing:
-
Perform Fourier transformation of the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Visualizing Molecular Structure and Predicted Spectral Features
To visually represent the structure and the key features of the predicted ¹H-NMR spectrum, the following diagrams are provided.
Caption: Molecular structure of 2-Bromo-4,5-dimethylthiophenol.
Caption: Predicted ¹H-NMR signals for 2-Bromo-4,5-dimethylthiophenol.
Conclusion
The ¹H-NMR spectral analysis of 2-Bromo-4,5-dimethylthiophenol is a prime example of how a systematic, comparative approach can be used to elucidate complex molecular structures. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the predicted spectrum with those of simpler, related compounds, researchers can confidently assign the signals and confirm the identity of the target molecule. This guide provides a robust framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
- Ghosh, A., et al. (2015). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.
-
Chem LibreTexts. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Chem LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
IR spectroscopy peaks for thiol and bromo groups in thiophenols
An In-Depth Guide to Identifying Thiol and Bromo Groups in Thiophenols using IR Spectroscopy
Introduction: The Vibrational Fingerprint of Functional Groups
Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and development, providing a rapid, non-destructive method for identifying functional groups within a molecule. The principle lies in the interaction of infrared radiation with molecular vibrations. Covalent bonds are not static; they stretch, bend, and rotate at specific, quantized frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position of this peak, measured in wavenumbers (cm⁻¹), is characteristic of the bond type (e.g., C=O, O-H, S-H) and its chemical environment.
For researchers in drug development and organic synthesis, accurately identifying the functional groups on an aromatic scaffold like thiophenol is critical. This guide provides a detailed comparison of the characteristic IR spectral signatures for thiol (S-H) and bromo (C-Br) groups, using thiophenol and its brominated derivatives as case studies. We will explore not just where these peaks appear, but why they appear there and how their positions can be influenced by the molecular structure.
The Thiol (S-H) Group: A Subtle but Sharp Signal
The thiol, or sulfhydryl, group (–SH) is a crucial functional group in many biologically active molecules, including the amino acid cysteine. Its detection via IR spectroscopy relies on identifying the S-H stretching vibration.
-
Peak Position: The S-H stretching vibration (νS-H) consistently appears in a narrow, uncongested region of the spectrum, typically between 2550 and 2600 cm⁻¹ [1][2].
-
Intensity and Appearance: A key characteristic of the S-H peak is its weak intensity . This is due to the small change in dipole moment during the S-H bond stretch, a consequence of the relatively low electronegativity difference between sulfur and hydrogen. Despite being weak, the peak is usually sharp and its position in a clear spectral window makes it a reliable diagnostic marker.
-
Environmental Effects: The position of the νS-H band can be influenced by its local environment. In solution, hydrogen bonding can cause a shift to lower wavenumbers (a red shift)[3]. For instance, the S-H stretching frequency in thiophenol, when measured in carbon tetrachloride (a non-interacting solvent), appears around 2589 cm⁻¹, but shifts to 2572 cm⁻¹ in benzene due to interactions with the aromatic solvent's π-system[4].
In the spectrum of pure thiophenol, this peak is typically observed around 2559 cm⁻¹[3].
The Aryl-Bromo (C-Br) Group: A Low-Frequency Signature in a Crowded Region
Identifying halogens, particularly heavier ones like bromine, using IR spectroscopy can be more challenging than identifying groups like carbonyls or hydroxyls. The relevant vibrations occur at low frequencies, within the complex "fingerprint region" (below 1500 cm⁻¹), which is crowded with many other vibrational peaks.
-
Peak Position: The fundamental C-Br stretching vibration occurs at very low wavenumbers, generally in the 690-515 cm⁻¹ range[5][6]. The position is highly dependent on the mass of the bromine atom; as atomic mass increases, the vibrational frequency decreases[7][8]. This low-frequency absorption requires the use of optics like Potassium Bromide (KBr) rather than standard Sodium Chloride (NaCl) cells to be observed[9].
-
Intensity: The C-Br stretch typically gives rise to a strong- to medium-intensity peak.
-
Aryl-Specific Bands: In addition to the fundamental stretch, the presence of bromine on an aromatic ring can influence other ring vibrations. Bands in the region of 1075-1030 cm⁻¹ are sometimes cited for aryl bromides, though these are often related to in-plane C-H bending or ring modes that are coupled to the C-Br substituent, rather than a pure C-Br stretch[9].
The primary challenge is that the 500-700 cm⁻¹ region contains many other bending and skeletal vibrations, making a definitive assignment of the C-Br stretch difficult without comparing the spectrum to that of a known, closely related compound.
Comparative Analysis: The Spectrum of 4-Bromothiophenol
By examining the IR spectrum of a molecule containing both functional groups, such as 4-bromothiophenol, we can see these characteristic peaks in context.
-
S-H Stretch: A weak but distinct peak will be present around 2550-2580 cm⁻¹ , confirming the presence of the thiol group. The electron-withdrawing nature of the bromine atom in the para position may cause a slight shift in this peak's position compared to unsubstituted thiophenol, though this effect is generally minor for the S-H stretch.
-
C-Br Stretch: A medium-to-strong absorption will be found in the low-frequency region, typically below 700 cm⁻¹. For 4-bromothiophenol, this peak is expected in the lower end of the 690-515 cm⁻¹ range.
-
Aromatic Peaks: The spectrum will also be dominated by characteristic aromatic ring signals, including C=C stretching peaks (approx. 1600-1450 cm⁻¹) and C-H out-of-plane ("oop") bending peaks (approx. 900-675 cm⁻¹). The pattern of the "oop" peaks can often give clues to the substitution pattern on the benzene ring.
Data Summary: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Observed in Thiophenol (approx. cm⁻¹) | Observed in 4-Bromothiophenol (approx. cm⁻¹) | Peak Characteristics |
| Thiol (S-H) | Stretching (νS-H) | 2550 - 2600[1] | 2559[3] | ~2570 | Weak, Sharp |
| Aryl Bromide (C-Br) | Stretching (νC-Br) | 690 - 515[6] | N/A | ~520 - 650 | Medium to Strong, Sharp |
| Aromatic Ring (C=C) | In-ring Stretching | 1600 - 1450 | Present | Present | Medium to Strong |
| Aromatic Ring (C-H) | Out-of-Plane Bending | 900 - 675 | Present | Present | Strong |
Note: Observed values can vary slightly based on the sampling method (e.g., KBr pellet, liquid film, ATR) and instrument resolution.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol outlines the standard procedure for analyzing a solid thiophenol sample, such as 4-bromothiophenol, using the KBr pellet method. This method is ideal for achieving high-resolution spectra across the full mid-IR range, including the low-frequency region where the C-Br stretch appears.
Objective: To prepare a solid sample in a KBr pellet for FT-IR analysis.
Materials:
-
Sample (e.g., 4-bromothiophenol), 1-2 mg
-
FT-IR grade Potassium Bromide (KBr), ~200 mg (must be desiccated)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp or oven (for drying KBr)
Methodology:
-
Background Spectrum: Before analyzing the sample, run a background spectrum with the empty sample compartment. This allows the instrument's software to subtract signals from atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
Gently grind ~200 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the thiophenol sample to the KBr.
-
Grind the mixture thoroughly for 2-3 minutes until it is a homogenous, fine powder. The goal is to disperse the sample particles completely within the KBr matrix to minimize light scattering.
-
-
Pressing the Pellet:
-
Transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to fuse into a transparent or semi-transparent disc.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the instrument's sample holder.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Process the resulting spectrum (e.g., baseline correction).
-
Identify the key absorption bands corresponding to the S-H stretch, C-Br stretch, and aromatic ring vibrations using the reference ranges provided in this guide.
-
Workflow for Spectral Interpretation
The logical process for analyzing and interpreting the IR spectrum of a substituted thiophenol can be visualized as a clear workflow.
Caption: Workflow for IR Analysis of Thiophenols
Conclusion
The identification of thiol (S-H) and bromo (C-Br) groups in thiophenols via IR spectroscopy relies on recognizing two very different spectral features. The S-H stretch provides a weak but highly diagnostic peak in a clear region of the spectrum (2550-2600 cm⁻¹), making it straightforward to identify. Conversely, the C-Br stretch is a stronger peak located in the low-frequency, congested fingerprint region (below 700 cm⁻¹), which can make its unambiguous assignment more challenging. By understanding the expected positions, intensities, and environmental influences on these vibrations, researchers can confidently use IR spectroscopy as a powerful tool for structural confirmation in synthesis and drug discovery.
References
- Vertex AI Search. (n.d.). Alkyl and aryl halide infrared spectra. Chemistry.
- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
- Wikipedia. (n.d.). Thiol.
- RSC Publishing. (1962). Infra-red Spectra of Thiophenol and Thioglycollic Acid.
- ResearchGate. (n.d.). Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and....
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- NIST. (n.d.). 4-(Methylthio)thiophenol. NIST WebBook.
- ResearchGate. (n.d.). Fig. S10 FTIR-ATR spectrum of 4-bromothiophenol (black), TBPM (red) and PPN-6 (green).
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
-
SpectraBase. (n.d.). 4-Bromothiophenol. Retrieved from [Link]
- NIST. (n.d.). Thiophene. NIST WebBook.
- SlideShare. (n.d.).
- Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum.
-
NIST. (n.d.). Benzenethiol. NIST WebBook. Retrieved from [Link]
- NIST. (n.d.). Thiophene. NIST WebBook.
- NIST. (n.d.). 3-Fluorothiophenol INFRARED SPECTRUM. NIST Chemistry WebBook.
- SlideShare. (n.d.).
- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
- Reddit. (2024). SH bond in IR : r/Chempros.
- YouTube. (2021). Factors affecting vibrational frequencies | Inductive effect | Mesomeric effect | Hydrogen bonding.
- ACS Publications. (n.d.). Nano-Raman and Nano-Infrared Imaging of Dimerization of 4-Bromothiophenol on 2D Molybdenum Disulfide and Molybdenum Disulfide@Gold Hybrids. The Journal of Physical Chemistry C.
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
- ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively.
- Quora. (2021).
- NIST. (n.d.). Phenol, 4-bromo-. NIST WebBook.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- YouTube. (2021).
- Spectroscopy Online. (2023).
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.
- Spectral Database for Organic Compounds (SDBS). (n.d.).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Comparative Guide: 2-Bromo-4,5-dimethylthiophenol vs. 2,4-Dimethylbenzenethiol
Executive Summary: The "End-Capper" vs. The "Lynchpin"
In the landscape of sulfur-based building blocks, the structural distinction between 2,4-dimethylbenzenethiol and 2-bromo-4,5-dimethylthiophenol dictates two fundamentally different synthetic strategies.
-
2,4-Dimethylbenzenethiol acts primarily as a terminal nucleophile . Its electron-rich aromatic ring makes it an aggressive S-nucleophile, ideal for introducing a stable aryl-thio moiety as a "capping" group in drug candidates or ligands.
-
2-Bromo-4,5-dimethylthiophenol functions as a divergent scaffold . The ortho-bromo substituent provides an orthogonal reactive handle. While it retains thiol nucleophilicity, the C-Br bond enables Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and intramolecular cyclization strategies (e.g., to benzo[b]thiophenes).
This guide analyzes the electronic and steric factors governing their reactivity and provides validated protocols for their application.
Chemical Profile & Electronic Landscape
The reactivity difference is rooted in the competing electronic effects of the methyl donors and the bromo acceptor.
Table 1: Physicochemical Comparison
| Feature | 2,4-Dimethylbenzenethiol | 2-Bromo-4,5-dimethylthiophenol |
| Role | Nucleophile / Ligand | Bifunctional Scaffold |
| Electronic Nature | Electron-Rich (Donating) | Polarized (Inductive Withdrawal) |
| Thiol pKa (Est.) | ~6.8 - 7.0 (Less Acidic) | ~6.0 - 6.2 (More Acidic) |
| S-Nucleophilicity | High (Methyl activation) | Moderate (Inductive deactivation) |
| Steric Bulk | High (ortho-Me) | Very High (ortho-Br > ortho-Me) |
| Pd-Catalysis | Inert (C-H activation only) | Active (Oxidative Addition) |
Electronic Analysis
-
2,4-Dimethyl Variant: The methyl groups at C2 and C4 exert a positive inductive (+I) and hyperconjugative effect. This increases electron density on the sulfur, making the thiolate a harder, more aggressive nucleophile for SN2 and SNAr reactions.
-
2-Bromo Variant: The bromine atom at C2 is electron-withdrawing by induction (-I) but donating by resonance (+R). In the ground state of thiophenols, the inductive effect dominates the acidity, stabilizing the thiolate anion. Consequently, 2-bromo-4,5-dimethylthiophenol is more acidic (easier to deprotonate) but the resulting anion is slightly less nucleophilic than its non-brominated counterpart.
Reactivity Module A: Nucleophilic Substitution (S-Alkylation)
Both compounds perform standard S-alkylation, but their kinetics differ due to steric hindrance.
The Steric Factor
The Van der Waals radius of Bromine (1.85 Å) is significantly larger than a Methyl group (~2.0 Å effective volume, but structurally different). In the ortho position, the Bromine atom creates a "steric wall" that can retard attack on bulky electrophiles.
-
Recommendation: Use 2,4-dimethylbenzenethiol for sterically congested electrophiles (e.g., secondary halides) where maximum nucleophilicity is required.
-
Recommendation: Use 2-bromo-4,5-dimethylthiophenol when the product requires subsequent functionalization at the ortho position.
Validated Protocol: General S-Alkylation (S_N2)
Applicable to both variants.
Reagents: Thiol (1.0 equiv), Alkyl Halide (1.1 equiv), K2CO3 (2.0 equiv), Acetone or DMF.
-
Dissolution: Dissolve 1.0 mmol of the specific thiophenol in 5 mL of anhydrous DMF (for faster rates) or Acetone (for ease of workup).
-
Deprotonation: Add 2.0 mmol of anhydrous K2CO3. Stir at room temperature for 15 minutes.
-
Note: The Bromo-variant will deprotonate faster due to lower pKa.
-
-
Addition: Dropwise add 1.1 mmol of the alkyl halide (e.g., benzyl bromide).
-
Reaction: Stir at 25°C.
-
2,4-Dimethyl:[1] Complete in ~1-2 hours.
-
2-Bromo: May require 3-4 hours or mild heating (40°C) due to steric shielding by the Br atom.
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.
Reactivity Module B: Orthogonal Coupling (The Bromo-Advantage)
This is the defining application for 2-bromo-4,5-dimethylthiophenol . The C-Br bond allows the molecule to serve as an electrophile in metal-catalyzed cross-coupling, a reaction pathway inaccessible to 2,4-dimethylbenzenethiol.
Key Application: Synthesis of Benzo[b]thiophenes
Through a Sonogashira coupling followed by cyclization, the 2-bromo variant is a precursor to substituted benzo[b]thiophenes, a privileged scaffold in oncology drugs (e.g., Raloxifene analogs).
Diagram 1: Cyclization Pathway
Caption: Transformation of 2-bromo-4,5-dimethylthiophenol into a fused heterocyclic system via cascade alkylation/arylation.
Validated Protocol: Pd-Catalyzed Synthesis of Benzo[b]thiophene
Specific to 2-Bromo-4,5-dimethylthiophenol.
Objective: Cyclization of the 2-bromo-thioether derivative.
-
Pre-step: S-alkylate the 2-bromo-thiol with a terminal alkyne (e.g., propargyl bromide) using the General Protocol in Section 3.
-
Catalyst Prep: In a Schlenk tube, dissolve the S-alkynyl sulfide (1.0 mmol) in DMF (5 mL).
-
Loading: Add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), CuI (5 mol%), and Et3N (3.0 equiv).
-
Degassing: Freeze-pump-thaw x3 to remove O2 (Critical: Thiolates and Pd are sensitive to oxidation).
-
Reaction: Heat to 80-100°C for 12 hours under Argon.
-
Mechanism: The Pd(0) inserts into the C-Br bond (Oxidative Addition), coordinates the pendant alkyne, and undergoes carbopalladation/reductive elimination to close the ring.
Decision Matrix & Workflow
Use this logic flow to select the correct reagent for your synthetic route.
Diagram 2: Reactivity Decision Tree
Caption: Strategic selection guide based on target molecule complexity and required downstream chemistry.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of thiophenols and substituent effects).
-
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft nucleophiles.[2] Tetrahedron, 58(11), 2041-2075. (Mechanism of C-S coupling).
-
PubChem. (n.d.).[1] 2,4-Dimethylbenzenethiol Compound Summary. National Center for Biotechnology Information.
-
BenchChem. (2025). Reactivity of Bromo-heterocycles and Thiophenols in Pd-Catalysis. (Comparative reactivity data).
-
Shen, W., & Wang, L. (2006). Iodine-catalyzed synthesis of benzothiazoles. Tetrahedron Letters, 47(31), 5467-5470. (Cyclization methodologies relevant to ortho-functionalized thiophenols).
Sources
Technical Guide: Distinguishing 2-Bromo-4,5-dimethylthiophenol from Disulfide Impurities
Executive Summary
In the synthesis and application of 2-Bromo-4,5-dimethylthiophenol (CAS: N/A for specific isomer, Analog CAS: 13616-82-5) , the most pervasive impurity is its oxidative dimer, Bis(2-bromo-4,5-dimethylphenyl) disulfide .[1] This impurity forms spontaneously upon exposure to atmospheric oxygen, particularly under basic conditions or during workup.[1]
Differentiation is critical because the disulfide is an electrophile/inert species in reactions where the thiol is intended to act as a nucleophile (e.g., Buchwald-Hartwig cross-couplings or SNAr reactions), leading to stoichiometric mismatches and yield erosion.[1]
This guide outlines a multi-tiered analytical framework to definitively distinguish the free thiol from the disulfide, ranging from rapid benchtop tests to quantitative spectroscopic validation.[1]
Part 1: The Chemical Context
Understanding the origin of the impurity is the first step in control.[1] The thiol group (-SH) is highly susceptible to auto-oxidation to form a disulfide bond (-S-S-).[1]
Mechanistic Pathway of Impurity Formation
The following diagram illustrates the oxidative dimerization process that converts the target thiol into the disulfide impurity.[1]
Figure 1: Oxidative pathway showing the conversion of the target thiol to the disulfide impurity and the reversible reduction path.[2][3][4]
Part 2: Spectroscopic Differentiation (The "Gold Standard")
Spectroscopy provides the most definitive structural proof.[1] The symmetry of the disulfide often masks it in low-resolution analysis, making specific targeted experiments necessary.[1]
Proton NMR ( H NMR)
The presence of the thiol proton is the primary differentiator.[1]
| Feature | 2-Bromo-4,5-dimethylthiophenol (Thiol) | Disulfide Impurity |
| -SH Signal | Diagnostic Singlet: Typically | Absent. |
| D | Signal Disappears: Upon adding D | No Change: Spectrum remains identical. |
| Aromatic Region | Shielded: Protons ortho to -SH appear slightly upfield relative to the disulfide.[1] | Deshielded: Protons ortho to -S-S- often shift downfield ( |
Critical Protocol:
-
Solvent: Use CDCl
.[1] DMSO- can retard proton exchange, making the -SH sharper but harder to exchange with D O.[1] -
Trace Acid: If the -SH peak is too broad to see, add a trace of acetic acid or TFA to sharpen the signal by slowing exchange rates.[1]
Infrared Spectroscopy (FT-IR)
While less sensitive than NMR, IR offers a rapid check for the functional group.[1]
-
Thiol (Ar-SH): Displays a weak but sharp absorption band at 2550–2600 cm
(S-H stretch).[1] -
Disulfide (Ar-S-S-Ar): Lacks the 2550 cm
band.[1] The S-S stretch ( 500-540 cm ) is usually weak or invisible in IR (requires Raman spectroscopy).[1]
Mass Spectrometry (LC-MS / GC-MS)[1]
-
Thiol: Shows molecular ion
(Br isotope pattern).[1] -
Disulfide: Shows molecular ion
.[1] -
Note: Thiols can oxidize inside the ion source of a mass spectrometer.[1] If you see a small disulfide peak in MS, it might be an artifact.[1] Always cross-reference with NMR.[1]
Part 3: Chromatographic Separation[4]
Separating the monomer (thiol) from the dimer (disulfide) relies on the significant difference in polarity and molecular weight.[1]
High-Performance Liquid Chromatography (HPLC)[1][3][5][6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[1] Acid is crucial to prevent on-column oxidation.[1]
-
Elution Order:
-
Thiol (Target): More polar, elutes earlier .
-
Disulfide (Impurity): Highly lipophilic (greasy), elutes later (often
the retention time).[1]
-
Warning: "Ghost Peaks" Thiols can dimerize in the HPLC injector loop if the sample sits in non-acidic solvent.[1]
-
Solution: Dissolve samples in mobile phase containing 0.1% TFA or prepare fresh immediately before injection.[1]
Part 4: Functional Group Analysis (Quantitative)[1]
For precise purity determination (e.g., "Is my sample 95% thiol or 80% thiol?"), the Ellman’s Test is the industry standard wet-chemical method.[1] It specifically quantifies free sulfhydryl (-SH) groups.[1][5]
Ellman’s Reagent Assay Protocol
Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][6][5][7]
Principle
DTNB reacts stoichiometrically with free thiols to release 2-nitro-5-thiobenzoate (TNB
Step-by-Step Protocol
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.[1][7]0) containing 1 mM EDTA (to chelate metal ions that catalyze oxidation).[1]
-
Reagent Solution: Dissolve 4 mg DTNB in 1 mL of buffer.
-
Sample Preparation: Dissolve a known mass of your 2-Bromo-4,5-dimethylthiophenol sample in a compatible solvent (e.g., Ethanol or DMSO).[1]
-
Reaction: Mix 50
L of sample solution + 950 L buffer + 50 L DTNB solution. Incubate at room temperature for 15 minutes. -
Measurement: Measure Absorbance at 412 nm.
-
Calculation:
[1]
Compare the calculated moles of -SH to the theoretical moles based on the mass weighed.[1] If the result is 50% of theoretical, your sample is likely fully oxidized to the disulfide.
Part 5: Analytical Workflow Diagram
Use this decision tree to determine the purity of your material.
Figure 2: Analytical decision tree for confirming thiol identity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for IR/NMR interpretation of thiols vs disulfides).
-
Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1][4] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1]
-
Hansen, R. E., & Winther, J. R. (2009).[1] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.[1]
-
Guan, X., et al. (2003).[1] Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 783(1), 311-318.[1]
Sources
- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,5-dimethylthiazole | C5H6BrNS | CID 9942366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Elemental Analysis Validation Guide: C₈H₉BrS
Strategies for Heavy Heteroatom Quantification in Drug Discovery
Executive Summary & Theoretical Baseline
Analyzing C₈H₉BrS (MW: 217.13 g/mol ) presents a specific challenge in organic elemental analysis: the presence of two heavy heteroatoms (Bromine and Sulfur) comprising >50% of the total mass. Standard CHN combustion often fails to account for the halogen interference, leading to rapid catalyst poisoning and "drift" in sulfur detection.
This guide compares the industry-standard Automated Dynamic Flash Combustion (CHNS) against the classical Schöniger Oxygen Flask Combustion (Titrimetric) . While automated systems offer throughput, the manual flask method remains the "Gold Standard" referee method for high-halogen compounds.
Theoretical Composition (Target Values)
Based on IUPAC Standard Atomic Weights (C=12.011, H=1.008, Br=79.904, S=32.06)
| Element | Count | Total Mass ( g/mol ) | Theoretical % | Acceptable Range (±0.4%) |
| Carbon | 8 | 96.088 | 44.25% | 43.85 – 44.65% |
| Hydrogen | 9 | 9.072 | 4.18% | 3.78 – 4.58% |
| Bromine | 1 | 79.904 | 36.80% | 36.40 – 37.20% |
| Sulfur | 1 | 32.060 | 14.77% | 14.37 – 15.17% |
Critical Insight: Bromine is the dominant mass fraction (36.8%). A weighing error of just 0.05 mg in a 2 mg sample can shift the Br result by >0.5%, causing a false failure.
Method Comparison: Automated vs. Manual
Method A: Automated Dynamic Flash Combustion (CHNS Mode)
Instrument Class: PerkinElmer 2400 Series II / Elementar vario EL cube
Mechanism: High-temperature combustion (>1150°C) in an oxygen-rich helium stream.
-
C/H/S: Converted to CO₂, H₂O, and SO₂.[1]
-
Br Interference: Free halogens (Br₂) are generated. These must be scrubbed (usually by silver wool in the reduction tube) to prevent them from being detected as "Nitrogen" or poisoning the TCD detector.
-
Limitation: Most CHNS analyzers remove Bromine to protect the sensor. Therefore, Method A usually only quantifies C, H, and S.
Method B: Schöniger Oxygen Flask Combustion (The "Referee" Method)
Setup: Platinum basket, 500mL Iodine flask, Oxygen atmosphere
Mechanism: Rapid combustion of the sample in pure oxygen. Gases are absorbed into a specific liquid trap.
-
For Sulfur: Oxidized to SO₃/SO₄²⁻, absorbed in H₂O₂, titrated with Barium Perchlorate (Thorin indicator).
-
For Bromine: Reduced to Br⁻, absorbed in alkaline hydrazine, titrated potentiometrically with AgNO₃.
Comparative Data Matrix
| Feature | Automated CHNS (Method A) | Schöniger Flask (Method B) |
| Target Elements | C, H, S (Br is scrubbed) | S, Br, I, Cl, F |
| Precision (C8H9BrS) | Excellent for C/H (<0.15% SD) | Superior for Br/S (<0.20% SD) |
| Sample Req. | 1.5 – 2.5 mg | 10 – 20 mg (Larger sample = lower weighing error) |
| Throughput | 6 mins/sample | 45 mins/sample |
| Interference | High: Br can saturate Ag-traps, causing S-peak tailing. | Low: Specific chemistry isolates the analyte. |
| Cost/Run | $ (Reagents only) |
Decision Logic & Workflow
The following diagram illustrates the decision process for validating C₈H₉BrS. Note that relying solely on automated CHNS leaves the Bromine content unverified.
Figure 1: Integrated Analytical Workflow. For halogenated thio-compounds, a hybrid approach (Automated for C/H + Manual for Br) is the only way to achieve full molecular validation.
Detailed Protocol: Schöniger Flask for Bromine
Since automated analyzers often scrub bromine, this manual protocol is required to complete the analysis of C₈H₉BrS.
Reagents & Equipment
-
Combustion Flask: 500 mL borosilicate glass with a platinum mesh basket fused to the stopper.
-
Absorbing Solution: 10 mL 1.0 N KOH + 1 mL Hydrazine Hydrate (reduces Br₂ to Br⁻).
-
Titrant: 0.01 N Silver Nitrate (AgNO₃).
-
Paper: Ash-free cellulose filter paper (Whatman 42 or equivalent).
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
Weigh 15–20 mg of C₈H₉BrS onto the ash-free paper.
-
Note: If the compound is a liquid (common for this MW), use a methylcellulose capsule or seal in a capillary tube, then wrap in paper.
-
Fold the paper into a "flag" with a fuse tail and clamp it into the platinum basket.
-
-
Combustion:
-
Flush the flask with pure Oxygen (O₂) for 60 seconds.
-
Ignite the paper fuse and immediately insert the stopper into the flask.
-
Safety: Hold the flask inverted (stopper down) and firmly pressed. Wear a face shield.[4] The combustion is violent and instantaneous.
-
Absorption:
-
Shake the flask vigorously for 2–3 minutes.
-
Allow to stand for 15 minutes to ensure all Br₂ gas is absorbed and reduced to Br⁻.
-
Rinse the stopper and platinum basket with distilled water into the flask.
-
-
Titration (Potentiometric):
-
Acidify the solution with dilute HNO₃.
-
Titrate with 0.01 N AgNO₃ using a silver electrode.
-
Calculation:
-
Troubleshooting & Common Pitfalls
| Symptom | Probable Cause | Corrective Action |
| Low Carbon (%C) | Incomplete combustion (Soot formation). | Increase O₂ flow or add WO₃ (Tungsten Trioxide) combustion aid. |
| High Nitrogen (%N) | False Positive: Bromine breakthrough. | The Ag-trap in the CHNS analyzer is saturated. Replace the reduction tube. |
| Low Sulfur (%S) | Adsorption on ash residue. | Ensure combustion temp >1000°C. Use V₂O₅ additive to drive SO₂ release. |
| Variable Bromine | Volatility of C₈H₉BrS. | Weigh sample immediately before burning. Use hermetically sealed tin capsules for liquids. |
References
-
American Chemical Society (ACS). Author Guidelines for Data Reporting: Elemental Analysis. Journal of Organic Chemistry.
-
Schöniger, W. (1955).[5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for the Oxygen Flask method).
-
PerkinElmer. 2400 Series II CHNS/O Elemental Analyzer User Manual. (Standard operating procedures for dynamic flash combustion and interference management).
-
NIST. Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4,5-dimethylthiophenol
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. 2-Bromo-4,5-dimethylthiophenol, a compound combining the challenging characteristics of a brominated aromatic and a thiophenol, demands a meticulous and informed approach to waste management. This guide provides the procedural framework and scientific rationale necessary to handle its disposal, ensuring the safety of laboratory personnel and environmental integrity.
The core principle is absolute: All waste containing 2-Bromo-4,5-dimethylthiophenol must be treated as hazardous waste. [1] Its disposal is not a matter of simple dilution or neutralization in the lab; it requires a structured process from the point of generation to its final destruction by a licensed facility.
Part 1: Hazard Profile & Chemical Characteristics
Understanding the inherent risks of 2-Bromo-4,5-dimethylthiophenol is fundamental to managing it safely. While specific data for this exact isomer is limited, we can extrapolate a reliable hazard profile from closely related analogs like 2,4-dimethylthiophenol and 2-bromothiophenol. The combination of the thiol group and the halogenated benzene ring dictates its chemical behavior and toxicological properties.
Thiols, or mercaptans, are notorious for their powerful and offensive stench, which can be detected by the human nose at parts-per-billion levels.[2] This odor itself is classified as a statutory nuisance and can cause adverse reactions such as headaches and nausea.[2] Furthermore, the compound is classified as a flammable liquid and an irritant.
Table 1: Key Chemical & Safety Properties (Analog-Based)
| Property | Value/Information | Rationale & Significance |
|---|---|---|
| Appearance | Colorless to light yellow liquid.[3][4] | Visual identification. A change in color may indicate degradation or contamination. |
| Odor | Strong, repulsive, stench.[5][6] | The primary immediate hazard indicator. The odor necessitates handling in a fume hood to prevent exposure and nuisance complaints.[2] |
| Flammability | Flammable liquid. Flash point of analogs is ~58°C.[3][7] | Requires storage away from ignition sources and the use of spark-proof tools and explosion-proof equipment.[6][8] |
| Toxicity | Harmful/toxic if swallowed, inhaled, or in contact with skin.[3][9] Causes skin and serious eye irritation.[6][10] | Dictates the mandatory use of comprehensive Personal Protective Equipment (PPE) at all times. |
| Incompatibilities | Strong oxidizing agents (e.g., bleach, peroxides), strong acids, and strong bases.[6][9] | Critical for waste segregation. Inadvertent mixing can lead to violent reactions, release of toxic gases, or heat generation. |
| Persistence | Halogenated organic compounds are often persistent in the environment. | Prohibits disposal via sanitary sewer systems.[11] The C-Br bond requires high-energy processes like incineration for complete destruction. |
Part 2: The Core Directive: Disposal Decision Workflow
The proper management of 2-Bromo-4,5-dimethylthiophenol waste is a systematic process. At no point should this material be disposed of via a standard drain or mixed with general refuse. The following workflow provides a logical pathway from waste generation to its final, compliant hand-off.
Sources
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- 3. 2,4-Dimethylbenzenethiol | 13616-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4,5-dimethylthiophenol
Understanding the Risks: A Hazard Analysis of 2-Bromo-4,5-dimethylthiophenol
The chemical structure of 2-Bromo-4,5-dimethylthiophenol suggests a multi-faceted hazard profile. By dissecting the molecule into its constituent functional groups, we can anticipate its reactivity and toxicity.
-
The Thiophenol Moiety : Thiols are notorious for their potent, unpleasant odor. More critically, thiophenols are known for their toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Skin and eye irritation are also common hazards associated with this functional group.[1][2]
-
The Brominated Aromatic Ring : The presence of a bromine atom on the aromatic ring introduces the potential for the release of hydrogen bromide gas upon combustion or thermal decomposition.[1][3][4] Halogenated aromatic compounds can also carry their own unique toxicological profiles.
-
Dimethyl Substitution : While the dimethyl groups are relatively benign, they can influence the physical properties of the compound, such as its volatility and solubility, which in turn can affect its absorption potential.
Based on this analysis, we must assume that 2-Bromo-4,5-dimethylthiophenol is a toxic substance that can cause skin and eye irritation, and is harmful if ingested, inhaled, or absorbed through the skin. It may also have a strong, unpleasant odor.
Core Principles of Chemical Handling: The Hierarchy of Controls
Before detailing the specifics of PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls dictates that we should first aim to eliminate or substitute the hazard, then use engineering controls, followed by administrative controls, and finally, rely on PPE.
Caption: The Hierarchy of Controls in Laboratory Safety.
For handling 2-Bromo-4,5-dimethylthiophenol, the primary engineering control is the mandatory use of a certified chemical fume hood.[5][6] All handling of this compound should occur within the fume hood to minimize inhalation exposure.
Essential Personal Protective Equipment (PPE) for Handling 2-Bromo-4,5-dimethylthiophenol
The following table summarizes the required PPE for handling 2-Bromo-4,5-dimethylthiophenol. The subsequent sections will provide a detailed, step-by-step guide to the selection and use of each item.
| Body Part | PPE Item | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | EN 166 or ANSI Z87.1 | Protects against splashes and vapors. |
| Hands | Nitrile or Neoprene Gloves | EN 374 | Provides chemical resistance. Double gloving is recommended. |
| Body | Laboratory Coat | Flame-resistant material | Protects against spills and splashes. |
| Respiratory | Air-Purifying Respirator (APR) with Organic Vapor Cartridge | NIOSH or EN 149 approved | Required if there is a risk of inhalation exposure, even within a fume hood. |
Detailed, Step-by-Step PPE Protocols
Eye and Face Protection: The First Line of Defense
Given the irritant nature of thiophenols, robust eye and face protection is non-negotiable.
-
Step 1: Selection. Always opt for chemical splash goggles that provide a complete seal around the eyes, compliant with European Standard EN 166 or ANSI Z87.1.[2][5] Standard safety glasses are insufficient as they do not protect against vapors and splashes from all angles.
-
Step 2: Donning. Before entering the laboratory, ensure your goggles are clean and fit snugly.
-
Step 3: Face Shield. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct splashes.[7]
-
Step 4: Doffing. Goggles and face shields should be the last pieces of PPE to be removed after leaving the work area.
Hand Protection: Preventing Dermal Absorption
Thiophenols can be absorbed through the skin, making proper glove selection and use critical.[1][2]
-
Step 1: Glove Selection. Nitrile or neoprene gloves are recommended for handling thiophenols and brominated aromatic compounds.[8] Always check the manufacturer's glove compatibility chart for specific breakthrough times. For prolonged or repeated contact, a glove with a higher protection class (e.g., Class 5 or 6 according to EN 374) is advised.[8]
-
Step 2: Double Gloving. For enhanced protection, especially when handling neat compounds or concentrated solutions, double gloving is a best practice. This involves wearing two pairs of gloves, with the outer glove being removed immediately upon contamination.
-
Step 3: Donning and Doffing. Don gloves before handling any chemicals. When doffing, peel the first glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the second glove and peel it off, also inside out. This prevents contact with any potential contamination on the outer surface of the gloves.
-
Step 4: Immediate Disposal. Used gloves must be disposed of in the designated chemical waste container immediately after use. Never wash and reuse disposable gloves.[8]
Body Protection: Shielding Against Spills
A laboratory coat is essential for protecting your skin and personal clothing from accidental spills.
-
Step 1: Selection. A flame-resistant laboratory coat with long sleeves and a secure front closure is required.[9]
-
Step 2: Proper Wear. The lab coat must be fully buttoned or snapped closed at all times when in the laboratory.
-
Step 3: Contamination. If your lab coat becomes contaminated, remove it immediately and place it in a designated container for contaminated laundry or disposal, following your institution's guidelines.
Respiratory Protection: Safeguarding Against Inhalation
Due to the toxicity of thiophenols upon inhalation, respiratory protection may be necessary.[1][2][5]
-
Step 1: When is a Respirator Needed? While working in a properly functioning chemical fume hood should prevent inhalation exposure, an air-purifying respirator (APR) with an organic vapor cartridge is required in situations where the fume hood's containment may be compromised, during large-scale operations, or in the event of a spill.[5][6]
-
Step 2: Selection and Fit-Testing. A NIOSH-approved or EN 149-compliant respirator must be selected.[1][6] Crucially, you must be properly fit-tested for the specific make and model of the respirator to ensure a proper seal.
-
Step 3: Cartridge Maintenance. Organic vapor cartridges have a limited lifespan and must be replaced on a schedule determined by your institution's chemical hygiene plan or when "breakthrough" (smelling the chemical while wearing the respirator) occurs.
Operational and Disposal Plans
Handling Procedure Workflow
The following workflow diagram illustrates the key steps for safely handling 2-Bromo-4,5-dimethylthiophenol.
Caption: A workflow for the safe handling of 2-Bromo-4,5-dimethylthiophenol.
Waste Disposal
All waste containing 2-Bromo-4,5-dimethylthiophenol, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated solids (gloves, paper towels, etc.) should be placed in a designated, labeled solid waste container.
-
Liquid Waste: Unused or waste solutions of 2-Bromo-4,5-dimethylthiophenol should be collected in a sealed, properly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's procedures.
By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with 2-Bromo-4,5-dimethylthiophenol, ensuring both your personal safety and the integrity of your research.
References
- Thiophenol - SAFETY DATA SHEET. (2024-04-22).
- Thiophenol - Santa Cruz Biotechnology.
- Thiophenol or PhSH or Phenyl Mercaptan or Mercaptobenzene Supplier - American Molecules. (2025-10-27).
- Material Safety Data Sheet - Thiophenol - Cole-Parmer.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-08).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- 2 - SAFETY DATA SHEET.
- 1 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Spectrum Chemical. (2018-11-13).
- 2 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-08).
- SAFETY DATA SHEET - Fisher Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ammol.org [ammol.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
